Product packaging for 6-Nitroquinolin-4(3h)-one(Cat. No.:)

6-Nitroquinolin-4(3h)-one

Cat. No.: B11907055
M. Wt: 190.16 g/mol
InChI Key: LNTXADAGZCZXGO-UHFFFAOYSA-N
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Description

Historical Context of Quinolone Chemistry

The journey of quinolone chemistry began in 1962 with the serendipitous discovery of nalidixic acid, a byproduct of the synthesis of the antimalarial drug chloroquine. chemicalbook.com This marked the inception of the first generation of quinolone antibiotics. These early quinolones, including nalidixic acid, pipemidic acid, and oxolinic acid, exhibited activity primarily against Gram-negative bacteria and were mainly employed for treating urinary tract infections. researchgate.net

A significant breakthrough occurred in the 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, leading to the development of fluoroquinolones. chemicalbook.com Norfloxacin, introduced in 1980, was the first of this new class, demonstrating a broader spectrum of activity that included some Gram-positive bacteria. chemicalbook.com The addition of a piperazine ring at the C-7 position further enhanced antibacterial potency. chemicalbook.com Subsequent generations of fluoroquinolones, such as ciprofloxacin (B1669076), levofloxacin, and moxifloxacin, have further expanded the antibacterial spectrum and improved pharmacokinetic properties. chemicalbook.com

Significance of Nitrated Heterocycles in Academic Research

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including a majority of pharmaceuticals. nih.gov The incorporation of a nitro group onto these heterocyclic scaffolds can profoundly influence their chemical and biological properties. The nitro group is a potent electron-withdrawing group, which can alter the electron density of the heterocyclic ring, thereby affecting its reactivity and interactions with biological targets. nih.gov

In the realm of medicinal chemistry, nitrated heterocycles have been extensively investigated for a wide range of therapeutic applications. Since the discovery of the antibacterial properties of chloramphenicol, a nitro-containing compound, researchers have explored the potential of nitrated heterocycles as antimicrobial, anticancer, and antiparasitic agents. nih.gov The biological activity of these compounds is often attributed to the ability of the nitro group to undergo bioreduction in vivo, leading to the formation of reactive intermediates that can induce cellular damage in pathogenic organisms. nih.gov

Structural Peculiarities and Tautomeric Forms of 6-Nitroquinolin-4(3H)-one

The structure of this compound is characterized by a quinolone core, which is a bicyclic system composed of a benzene (B151609) ring fused to a pyridinone ring. The defining feature of this particular compound is the nitro group (-NO2) substituted at the 6-position of the benzene ring. This strong electron-withdrawing group influences the electronic distribution of the entire molecule.

A key structural aspect of 4-quinolones is their existence in a tautomeric equilibrium between the keto form, this compound, and the enol form, 6-nitro-4-hydroxyquinoline. Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.gov

For most simple 4-quinolones, the keto form is generally favored in the solid state and in polar solvents. researchgate.net However, the presence of the electron-withdrawing nitro group at the 6-position in this compound can be expected to impact this equilibrium. While specific experimental or computational studies on the tautomerism of this compound are not extensively documented in publicly available literature, general principles suggest that the electron-withdrawing nature of the nitro group could influence the acidity of the N-H proton and the relative stability of the two tautomeric forms.

Table 1: Tautomeric Forms of this compound

Tautomeric FormChemical StructureIUPAC Name
Keto Form[Image of the keto form of this compound]6-Nitro-2,3-dihydroquinolin-4-one
Enol Form[Image of the enol form of 6-Nitro-4-hydroxyquinoline]6-Nitroquinolin-4-ol

Overview of Research Trajectories for this compound

While extensive research has been conducted on the broader class of quinolones, particularly fluoroquinolones, dedicated studies focusing solely on this compound appear to be limited. Much of the available research investigates derivatives of this core structure, utilizing it as a versatile intermediate for the synthesis of more complex molecules with potential biological activities.

One research direction involves the synthesis of derivatives of the closely related compound, 6-nitro-4-hydroxy-2-quinolone, for evaluation as antimicrobial agents. scholarsresearchlibrary.com These studies often involve modifications at various positions of the quinolone ring to explore structure-activity relationships. For instance, the synthesis of acryloyl and ethylidene derivatives has been reported, with some compounds showing moderate to good activity against bacterial and fungal strains. scholarsresearchlibrary.com

Another area of investigation involves the use of similar nitrated quinoline (B57606) structures as precursors for the development of compounds with other therapeutic applications. For example, research on 8-hydroxy-6-nitroquinoline, a regioisomer of the enol form of this compound, has explored its biochemical characteristics, including metal-chelating properties and inhibitory effects on various enzymes. srce.hr

The synthesis of derivatives of 6-nitroquinazolin-4(3H)-one, a compound with a similar bicyclic core containing an additional nitrogen atom, has also been a focus of research, particularly in the context of developing epidermal growth factor receptor (EGFR) inhibitors for anticancer therapy. nih.gov

Although direct research on this compound is not abundant, its structural features suggest its potential as a valuable scaffold in medicinal chemistry. The presence of the nitro group offers a handle for further chemical modifications, and the quinolone core is a well-established pharmacophore. Future research could focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to fully explore its therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B11907055 6-Nitroquinolin-4(3h)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

6-nitro-3H-quinolin-4-one

InChI

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,4-5H,3H2

InChI Key

LNTXADAGZCZXGO-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Pathways and Methodologies for 6 Nitroquinolin 4 3h One

Classical Synthetic Approaches to the 6-Nitroquinolin-4(3H)-one Core

The foundational methods for quinoline (B57606) synthesis, developed over a century ago, remain relevant in contemporary organic chemistry. These classical routes often involve the construction of the quinoline core through cyclization reactions of appropriately substituted aromatic precursors.

Ring Closure Reactions Utilizing Substituted Anilines

The most traditional and widely employed methods for quinoline synthesis involve the condensation and subsequent cyclization of substituted anilines with a three-carbon component. For the synthesis of this compound, the starting material of choice is typically p-nitroaniline.

One of the foremost methods in this category is the Gould-Jacobs reaction . This reaction involves the initial condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate. This intermediate then undergoes thermal cyclization to afford a 4-hydroxyquinoline derivative. wikipedia.orgablelab.eunih.gov Subsequent hydrolysis and decarboxylation would yield the desired quinolin-4-one. The use of p-nitroaniline in this reaction sequence would theoretically lead to the formation of 6-nitro-4-hydroxyquinoline, which exists in tautomeric equilibrium with this compound. wikipedia.orgablelab.eu

Another cornerstone of quinoline synthesis is the Conrad-Limpach-Knorr synthesis . This method involves the reaction of an aniline with a β-ketoester. wikipedia.orgsynarchive.comiipseries.org Depending on the reaction conditions (temperature), either a 4-quinolone (kinetic product) or a 2-quinolone (thermodynamic product) can be obtained. For the synthesis of this compound, p-nitroaniline is reacted with a β-ketoester, such as ethyl acetoacetate. The initial condensation forms an enamine or a Schiff base, which upon heating in a high-boiling solvent like diphenyl ether or Dowtherm A, undergoes cyclization to yield the corresponding 4-hydroxyquinoline. nih.gov A study by Harker et al. (1981) specifically describes the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline using the Conrad-Limpach reaction between 4-nitroaniline (B120555) and ethyl acetoacetate. nih.gov

The Doebner-von Miller reaction offers another route, typically yielding substituted quinolines rather than quinolin-4-ones directly. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. iipseries.orgwikipedia.orgjptcp.com By selecting the appropriate α,β-unsaturated aldehyde or ketone, this method can be adapted to produce 6-nitroquinolines from p-nitroaniline. While not a direct route to the 4-oxo derivative, the resulting 6-nitroquinoline (B147349) could potentially be functionalized at the 4-position in a subsequent step.

Reaction NameAniline PrecursorThree-Carbon ComponentKey ConditionsProduct
Gould-Jacobsp-NitroanilineDiethyl ethoxymethylenemalonateThermal cyclizationEthyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Conrad-Limpachp-NitroanilineEthyl acetoacetateHigh-temperature cyclization in a high-boiling solvent2-Methyl-6-nitroquinolin-4(3H)-one
Doebner-von Millerp-Nitroanilineα,β-Unsaturated carbonylAcid catalyst, oxidizing agentSubstituted 6-nitroquinoline

Cyclization Strategies Involving Nitro-Substituted Nitrogen-Containing Precursors

An alternative to starting with a nitro-substituted aniline is to employ a precursor that already contains a nitro group and is primed for cyclization. A prominent example of this strategy is the reductive cyclization of 2'-nitrochalcones . Chalcones are α,β-unsaturated ketones, and when a nitro group is present at the 2'-position of the phenyl ring attached to the carbonyl group, reductive conditions can induce cyclization to form a quinoline ring.

This transformation is typically achieved using a reducing agent that can selectively reduce the nitro group to an amino group in situ. The newly formed amino group then undergoes an intramolecular Michael addition to the α,β-unsaturated system, followed by dehydration to yield the quinolone. A variety of reducing systems have been employed for this purpose, including tin(II) chloride, iron in acetic acid, and catalytic hydrogenation. More recently, methods utilizing carbon monoxide surrogates like formic acid in the presence of a palladium catalyst have been developed, offering a milder and more efficient approach. mdpi.comresearchgate.net By starting with a chalcone that has a nitro group in the appropriate position on the other aromatic ring, this method can be adapted to synthesize this compound derivatives.

Modifications and Functionalization of Existing Quinoline Frameworks

Instead of building the this compound core from acyclic precursors, it is also possible to introduce the nitro group onto a pre-existing quinolin-4(3H)-one or 4-hydroxyquinoline scaffold. This is typically achieved through an electrophilic aromatic substitution reaction, specifically nitration .

The nitration of quinolin-4(3H)-one or its tautomer, 4-hydroxyquinoline, can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the quinoline ring. The hydroxyl/oxo group at the 4-position and the fused benzene (B151609) ring direct the electrophilic attack to the 6- and 8-positions. The regioselectivity can be influenced by the reaction conditions. Studies on the nitration of 4-hydroxyquinoline have shown that the reaction proceeds to give a mixture of nitro-substituted products, with the 6-nitro and 8-nitro isomers being prominent. Careful control of the reaction conditions is necessary to achieve selective formation of the desired 6-nitro isomer.

Modern Synthetic Techniques for this compound Synthesis

In recent years, the field of organic synthesis has seen the development of more efficient, selective, and environmentally benign methodologies. These modern techniques have also been applied to the synthesis of quinoline derivatives, including this compound.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of quinoline rings is no exception. Palladium and copper catalysts, in particular, have been extensively used in a variety of cross-coupling and cyclization reactions to form the quinoline core.

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, can be employed to construct precursors for quinolone synthesis. For instance, a palladium-catalyzed carbonylative cyclization of an appropriately substituted o-nitroalkyne with an aniline can lead to the formation of a quinolone. mdpi.com While specific examples for the direct synthesis of this compound are not abundant, the versatility of palladium catalysis allows for the design of synthetic routes starting from readily available materials. For example, a palladium-catalyzed process for the synthesis of 6-hydroxyquinolin-4(1H)-one has been reported, which could potentially be adapted. researchgate.net

Copper-catalyzed reactions have also emerged as powerful tools for C-N and C-C bond formation. Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been shown to produce quinoline derivatives. rsc.org By using a nitro-substituted enaminone or benzaldehyde, this methodology could be tailored for the synthesis of this compound. Copper-catalyzed multicomponent reactions have also been developed for the synthesis of substituted 4-quinolones in aqueous media, highlighting the potential for more environmentally friendly processes. researchgate.net

CatalystReaction TypeStarting Materials (General)Potential for this compound
PalladiumCarbonylative Cyclizationo-nitroalkynes, anilinesUse of p-nitroaniline or a nitro-substituted alkyne
CopperDomino ReactionEnaminones, 2-halobenzaldehydesUse of nitro-substituted starting materials
CopperMulticomponent Reaction3-(2-halophenyl)-3-oxopropanes, aldehydes, ammoniaUse of a nitro-substituted phenylpropanoate

Green Chemistry Approaches to this compound Production

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become increasingly important in chemical synthesis. These principles have been applied to the synthesis of quinolines and quinolones, offering more sustainable alternatives to traditional methods.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. The Gould-Jacobs reaction, for example, can be performed under microwave irradiation, which can enhance the rate of the thermal cyclization step. ablelab.eursc.org This technique can be particularly beneficial for reactions that typically require high temperatures and long reaction times, such as the Conrad-Limpach synthesis. Microwave-assisted multicomponent reactions for the synthesis of quinoline derivatives have also been reported, offering a rapid and efficient route to these compounds. mdpi.com

Solvent-free synthesis is another key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. Several methods for the synthesis of quinolines and quinolones under solvent-free conditions have been developed. researchgate.net These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. For example, the synthesis of quinoline derivatives has been achieved under solvent-free conditions using various catalysts, demonstrating the feasibility of this environmentally friendly approach.

Microwave-Assisted and Sonochemical Syntheses

Modern synthetic chemistry increasingly employs energy sources like microwave irradiation and ultrasound to enhance reaction efficiency, reduce reaction times, and improve yields.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique has been successfully applied to the synthesis of various heterocyclic scaffolds, including quinoline and quinazolinone derivatives. nih.govmdpi.comnih.gov For the synthesis of 6-nitro-substituted quinazolinones, which are structurally related to this compound, microwave irradiation has been shown to significantly shorten reaction times compared to conventional heating methods. researchgate.netresearchgate.net For instance, the nitration of 2-chloromethylquinazoline-4(3H)-one derivatives to regioselectively yield 6-nitro compounds can be performed efficiently under microwave activation. nih.gov The key advantages of this method include rapid heating, which often leads to cleaner reactions with fewer side products, and the ability to perform reactions in sealed vessels, allowing for temperatures above the solvent's boiling point.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Hantzsch Condensation for Tetrahydrobenzo[g]quinolines4 hours~10-15 minutesOften higher yields mdpi.com
Synthesis of Quinoline-fused 1,4-benzodiazepinesSeveral hours~5-10 minutesExcellent yields (92–97%) nih.gov
Synthesis of 3-amino-2-phenylquinazolin-4(3H)-oneN/A4 minutesHigh yield (81%) researchgate.net

Sonochemical Syntheses: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon responsible for this is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extremely high temperatures and pressures. While specific literature on the direct sonochemical synthesis of this compound is limited, this method has been effectively used for synthesizing other nitrogen-containing heterocycles. nih.gov For example, the reduction of a nitro group on a 6-nitroquinazolin-4-one derivative has been successfully carried out under ultrasonic irradiation. asianpubs.org The application of sonochemistry could potentially offer a green and efficient alternative for steps involved in the synthesis of this compound, promoting faster reaction rates at lower bulk temperatures.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and control. europa.eu

The synthesis of this compound often involves nitration, a highly exothermic and potentially hazardous reaction. europa.eu Flow chemistry is exceptionally well-suited for managing such processes. europa.eu The high surface-area-to-volume ratio of flow reactors allows for superior heat dissipation, mitigating the risk of thermal runaways. europa.eu This precise temperature control can lead to cleaner reactions and higher purity products.

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: Small reaction volumes at any given time significantly reduce the risks associated with hazardous reagents and exothermic reactions like nitration. europa.eu

Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, allowing for fine-tuning of the reaction to maximize yield and minimize impurities. nih.gov

Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and safer than increasing the size of a batch reactor.

Automation: Flow systems can be automated for continuous production and real-time monitoring, improving reproducibility and efficiency. europa.eu

Photochemical reactions for synthesizing quinoline derivatives have also been successfully translated to continuous flow setups, overcoming limitations of batch photochemical processes and allowing for safer, more efficient production. acs.org

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity: Regioselectivity is a critical consideration in the synthesis of this compound, specifically during the nitration step. The position of the incoming nitro group on the quinoline ring is determined by the electronic effects of the existing substituents. In the case of quinolin-4-one, the benzene ring is activated towards electrophilic aromatic substitution.

A thorough study on the nitration of tetrahydroquinoline, a related core structure, demonstrated that the regioselectivity of nitration is highly dependent on the reaction conditions and the presence or absence of a protecting group on the nitrogen atom. researchgate.net

Under acidic conditions, the nitrogen in the heterocyclic ring is often protonated, which deactivates the molecule towards electrophilic attack.

By using an N-protecting group, the system remains neutral, and the directing effects of the substituents guide the nitration. researchgate.net

Through careful selection of N-protecting groups and reaction conditions, it is possible to achieve total regioselectivity for nitration at the 6-position of the quinoline ring system. researchgate.net This control is crucial for ensuring the desired isomer, this compound, is produced as the major product. Computational studies have supported these experimental findings, helping to predict the most likely sites of substitution. researchgate.net

Stereoselectivity: The compound this compound is an achiral molecule. It possesses a plane of symmetry and lacks any stereocenters. Therefore, considerations of stereoselectivity (i.e., the preferential formation of one stereoisomer over another) are not applicable to its direct synthesis.

Purification and Isolation Strategies for this compound

The final stage of any synthetic pathway is the purification and isolation of the target compound in a high state of purity. For this compound, standard laboratory techniques are employed, tailored to its physical and chemical properties.

A general workflow for isolation and purification often involves the following steps:

Reaction Quenching and Precipitation: Upon completion, the reaction is typically cooled and may be quenched by pouring the mixture into ice water. This can cause the crude product to precipitate out of the solution. chemicalbook.com

Filtration: The solid precipitate is collected by filtration. For related quinazolinone syntheses, dilution with a solvent like acetone followed by filtration has been used to remove residual salts before further workup. mdpi.com

Solvent Extraction: If the product does not precipitate, or for further purification, liquid-liquid extraction is used. The aqueous mixture is extracted with an immiscible organic solvent, such as ethyl acetate (B1210297). The organic layers are then combined. chemicalbook.com

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude solid product. chemicalbook.com

Chromatography: The most common method for final purification is column chromatography. The crude product is dissolved in a minimum amount of solvent and loaded onto a stationary phase, such as silica (B1680970) gel or basic alumina. A solvent system, often a mixture of ethyl acetate and hexane, is used as the eluent to separate the desired product from any remaining starting materials or byproducts. chemicalbook.com

Crystallization: The final step to obtain a highly pure product is often crystallization from an appropriate solvent, such as ethanol (B145695) or acetic acid. nih.gov

The purity of the final compound is typically confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 6 Nitroquinolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structures. The analysis of 1H, 13C, and multidimensional NMR spectra provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the 6-Nitroquinolin-4(3H)-one molecule.

1H NMR Spectroscopic Characterization of this compound

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinolone ring system. The chemical shifts are influenced by the electronic effects of the carbonyl group, the ring nitrogen, and the strongly electron-withdrawing nitro group at the C6 position. The predicted 1H NMR data in a solvent like DMSO-d6 are presented in Table 1.

The N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, characteristic of amide protons. The protons on the pyridone ring, H-2 and H-3, would likely appear as doublets due to their coupling to each other. In the benzenoid ring, the nitro group at C6 dramatically influences the chemical shifts of the adjacent protons. H-5, being ortho to the nitro group, is expected to be the most deshielded aromatic proton, appearing as a doublet. H-7, also ortho to the nitro group, will also be significantly deshielded and appear as a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton, being furthest from the nitro group's deshielding effect in the benzene (B151609) ring, would appear at a relatively more upfield position as a doublet.

Table 1: Predicted 1H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8d~7.5
H-3~6.2d~7.5
H-5~8.6d~2.5
H-7~8.3dd~9.0, 2.5
H-8~7.6d~9.0
N-H~12.0br s-

13C NMR Spectroscopic Characterization of this compound

The 13C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm for 4-quinolones. researchgate.netchemrxiv.org The carbons directly attached to the nitro group (C-6) and in its vicinity will also show significant shifts. The predicted 13C NMR data are summarized in Table 2.

The presence of the electron-withdrawing nitro group is expected to deshield C-6 and, to a lesser extent, the other carbons of the benzenoid ring. The quaternary carbons, C-4a, C-8a, and C-6, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of direct correlation in a 2D HMQC spectrum.

Table 2: Predicted 13C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140
C-3~110
C-4~177
C-4a~125
C-5~122
C-6~145
C-7~128
C-8~118
C-8a~142

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Key expected correlations include a cross-peak between H-2 and H-3, and in the aromatic region, between H-7 and H-8, as well as between H-7 and H-5 (for long-range coupling). srce.hr

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons (C-2, C-3, C-5, C-7, and C-8) by linking their chemical shifts to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation as it shows correlations between protons and carbons that are two or three bonds away. Expected key HMBC correlations for this compound would include:

H-2 to C-3, C-4, and C-8a

H-5 to C-4a, C-7, and C-6

H-8 to C-6, C-7, and C-4a

N-H to C-2, C-4, and C-8a

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY could show correlations between H-5 and H-4a (if there is a proton at C-4a, which is not the case here, but illustrates the principle) or between protons on adjacent rings, helping to confirm the regiochemistry and conformation. A key expected correlation would be between H-5 and the proton at H-2 of the pyridone ring, confirming their spatial relationship. srce.hr

Variable Temperature NMR Studies on Conformational Dynamics

While the 4(3H)-quinolone tautomer is known to be predominant, variable temperature (VT) NMR studies could provide insights into any potential dynamic processes, such as the tautomeric equilibrium between the keto and the enol (4-hydroxyquinoline) forms. chemrxiv.org By acquiring NMR spectra at different temperatures, it would be possible to observe any changes in chemical shifts or the appearance of new signals that might indicate a shift in the tautomeric equilibrium. However, given the established stability of the keto form for similar quinolones, significant changes might only be observable at elevated temperatures. researchgate.net

Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Band Assignments in this compound

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups. A predicted assignment of the major vibrational bands is presented in Table 3.

The most prominent band in the IR spectrum is expected to be the C=O stretching vibration of the ketone group in the quinolone ring, typically appearing in the region of 1630-1680 cm-1. The N-H stretching vibration of the amide group would be observed as a broad band in the high-frequency region (3200-3400 cm-1). The nitro group has two characteristic strong stretching vibrations: an asymmetric stretch (around 1500-1560 cm-1) and a symmetric stretch (around 1300-1370 cm-1). The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. Raman spectroscopy would be complementary, with the aromatic ring vibrations and the symmetric nitro stretch often showing strong signals. nih.govnih.govresearchgate.net

Table 3: Predicted Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching
~3100-3000Aromatic C-H stretching
~1660C=O stretching (amide I)
~1610, 1580, 1480Aromatic C=C stretching
~1540Asymmetric NO₂ stretching
~1350Symmetric NO₂ stretching
~1400C-N stretching
~850C-N (NO₂) stretching
~800-900Aromatic C-H out-of-plane bending

Application of IR and Raman Spectroscopy for Polymorphic Characterization

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the solid state, is a critical aspect of materials science and pharmaceutical development. sci-hub.st Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability. azom.com Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying and differentiating between these polymorphic forms. sci-hub.stamericanpharmaceuticalreview.com

The underlying principle for this application is that the vibrational modes of a molecule are sensitive to its immediate environment. In a crystal lattice, intermolecular interactions can lead to distortions in molecular symmetry and coupling of vibrations between adjacent molecules. americanpharmaceuticalreview.com These effects manifest as discernible differences in the IR and Raman spectra of different polymorphs. americanpharmaceuticalreview.com Variations may be observed in the position (frequency), intensity, and shape of the vibrational bands. americanpharmaceuticalreview.com

For a compound like this compound, key vibrational modes would be associated with the quinolone core, the nitro group (–NO₂), and the keto group (C=O). For instance, nitration of 4-hydroxyquinolines to yield 6-nitro-4-hydroxy-2-quinolone derivatives shows characteristic IR peaks for the hydroxyl (OH), aromatic C-H, carbonyl (C=O), and nitro (NO₂) groups. scholarsresearchlibrary.com Specifically, in a related compound, 3-acetyl-4-hydroxy-1-methyl-6-nitro-(2H)-quinolinone, the IR spectrum (KBr) shows bands at 3425 cm⁻¹ (OH), 3083 cm⁻¹ (aromatic C-H), 1689 and 1628 cm⁻¹ (C=O), and 1530 cm⁻¹ (NO₂). scholarsresearchlibrary.com

Raman spectroscopy offers complementary information. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. sci-hub.st The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is particularly sensitive to lattice vibrations and thus highly informative for distinguishing polymorphs. spectroscopyonline.com

While specific polymorphic studies on this compound are not extensively detailed in the available literature, the principles of IR and Raman spectroscopy provide a robust framework for such investigations. By comparing the spectra of different crystalline batches, one could identify unique spectral fingerprints for each polymorph, enabling qualitative identification and quantitative analysis of polymorphic mixtures. americanpharmaceuticalreview.com

Table 1: General Application of Vibrational Spectroscopy for Polymorphs

Spectroscopic Technique Principle Information Gained
Infrared (IR) Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations. Provides a "fingerprint" spectrum based on functional groups and is sensitive to changes in hydrogen bonding and molecular conformation between polymorphs. americanpharmaceuticalreview.com

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on vibrational modes. | Complements IR spectroscopy, particularly strong for non-polar bonds. The low-frequency region is highly sensitive to crystal lattice vibrations, making it ideal for differentiating polymorphs. spectroscopyonline.com |

Mass Spectrometric Elucidation of this compound

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific combination of atoms. researchgate.net For this compound, with a molecular formula of C₉H₆N₂O₃, the theoretical exact mass can be calculated.

Table 2: Illustrative HRMS Data for Related Nitroquinolone Compounds

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
3-chloro-2-heptyl-6-nitroquinolin-4(1H)-one C₁₆H₂₀ClN₂O₃ 323.11570 323.11600 rsc.org

The fragmentation of a molecule in a mass spectrometer provides a roadmap of its chemical structure. Soft ionization techniques like electrospray ionization (ESI) typically produce an intact protonated molecule [M+H]⁺, which can then be induced to fragment. lifesciencesite.com

For this compound, several characteristic fragmentation pathways can be proposed based on the fragmentation behavior of related fused nitrogen-containing heterocycles. nih.gov Common fragmentation patterns involve the loss of small, stable neutral molecules.

Loss of the Nitro Group: A primary fragmentation pathway would likely involve the loss of the nitro group. This can occur either as a loss of NO₂ (46 Da) or through a rearrangement and loss of NO (30 Da) or HNO₂ (47 Da). The fragmentation of related nitro-substituted pyridazino-quinolines shows a characteristic loss of the nitro group. nih.gov

Loss of Carbon Monoxide (CO): The quinolone structure contains a carbonyl group, and the loss of a neutral CO molecule (28 Da) is a very common fragmentation pathway for such compounds.

Ring Cleavage: More energetic fragmentation can lead to the cleavage of the heterocyclic ring system itself. For example, pyridazino-indoles and pyridazino-quinolines exhibit cross-ring fragmentation, providing further structural detail. nih.gov

The exact fragmentation pattern will depend on the ionization conditions (e.g., ESI, chemical ionization) and the energy applied for fragmentation (collision-induced dissociation, CID). nih.gov

Tandem mass spectrometry, or MS/MS, is a powerful technique used to confirm the structure of a compound by establishing relationships between precursor and product ions. uab.edu In an MS/MS experiment, a specific ion (the precursor ion), typically the protonated molecule [M+H]⁺, is selected in the first stage of mass analysis. This selected ion is then fragmented, and the resulting product ions are analyzed in a second stage of mass analysis. uab.edu

For this compound, an MS/MS experiment would proceed as follows:

Precursor Ion Selection: The [M+H]⁺ ion of this compound (m/z 191.04) would be isolated.

Fragmentation: The isolated precursor ion would be subjected to collision-induced dissociation (CID).

Product Ion Analysis: The resulting product ions would be mass-analyzed.

X-ray Crystallography of this compound and its Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

While a specific crystal structure determination for this compound is not available in the reviewed literature, the crystal structure of its isomer, 6-nitroquinazolin-4(3H)-one , provides valuable insights into the potential structural features. nih.gov It is crucial to note that quinazoline has a nitrogen atom at position 3, whereas quinoline (B57606) has a carbon at this position, which will lead to differences in structure and hydrogen bonding capabilities.

In the crystal structure of 6-nitroquinazolin-4(3H)-one, the molecules form hydrogen-bonded dimers through N—H···O interactions. nih.gov These dimers are further connected by weak intermolecular C—H···N and C—H···O hydrogen bonds, resulting in a layered structure. nih.gov This type of hydrogen-bonded network is a common feature in the crystal packing of N-heterocyclic compounds. It is plausible that this compound would also exhibit significant hydrogen bonding involving the N-H group and the carbonyl oxygen, potentially forming similar dimeric or catemeric structures.

The study of cocrystals, which are crystalline solids containing two or more different molecules in the same crystal lattice, is also an area of significant interest. The formation of cocrystals can alter the physicochemical properties of a compound. X-ray crystallography is the primary tool for characterizing the structure of cocrystals, revealing the specific intermolecular interactions, such as hydrogen bonds and π–π stacking, that hold the components together. chemrxiv.org Although no cocrystal structures of this compound have been reported, this remains a viable strategy for modifying its solid-state properties.

Table 3: Mentioned Compounds

Compound Name
This compound
3-acetyl-4-hydroxy-6-nitro-(2H)-quinolinone
3-chloro-2-heptyl-6-nitroquinolin-4(1H)-one
3-iodo-2-heptyl-6-nitroquinolin-4(1H)-one

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state arrangement of this compound is significantly influenced by a network of intermolecular forces, primarily hydrogen bonds. The molecule possesses key functional groups capable of participating in these interactions: the N-H group in the pyridinone ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group (-NO2) serve as potent hydrogen bond acceptors.

In closely related structures, such as 6-nitroquinazolin-4(3H)-one, the crystal lattice is organized through the formation of hydrogen-bonded dimers. nih.gov These dimers are established via strong N—H⋯O interactions between the N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule. nih.gov It is highly probable that this compound adopts a similar dimeric motif.

The following table summarizes the potential hydrogen bonding interactions in the solid state of this compound, based on analysis of its functional groups and data from analogous compounds.

DonorAcceptorType of InteractionPotential Role in Crystal Structure
N-HC=OStrong Hydrogen BondFormation of primary dimeric synthons
C-H (aromatic)O (nitro)Weak Hydrogen BondLinking dimers into extended networks
C-H (heterocyclic)O (carbonyl)Weak Hydrogen BondFurther stabilization of the crystal lattice
C-H (aromatic)N (quinoline)Weak Hydrogen BondContribution to the overall packing efficiency
π (quinoline ring)π (quinoline ring)π-π StackingStabilization of layered structures

This table is constructed based on the functional groups present in this compound and published data on analogous quinolinone structures.

Crystal Engineering Principles Applied to this compound

Crystal engineering provides a framework for designing solid-state structures with desired physical and chemical properties by understanding and controlling intermolecular interactions. researchgate.netiucr.org For this compound, its molecular structure offers several handles for the application of crystal engineering principles.

The primary tools for engineering the crystal structure of this compound are its strong and weak hydrogen bonding capabilities. The predictable N—H⋯O hydrogen bond that forms a centrosymmetric dimer is a robust supramolecular synthon. This reliability allows for the rational design of co-crystals. By introducing a second molecule (a co-former) that can compete with or complement the existing hydrogen bonding sites, it is possible to create new crystalline forms with altered properties such as solubility and stability. iucr.org

For instance, co-formers containing strong hydrogen bond donors (e.g., carboxylic acids) or acceptors (e.g., pyridines) could be used to disrupt the self-assembly of this compound and form new hydrogen-bonded networks. The nitro group, with its two oxygen acceptors, provides an additional site for interaction with hydrogen bond donors.

Furthermore, the planar quinoline ring system is susceptible to π-π stacking interactions. mdpi.com The electronic nature of the aromatic system, influenced by the electron-withdrawing nitro group, can be modulated to tune these stacking interactions. Introducing other aromatic molecules can lead to the formation of hetero-supramolecular synthons, where different aromatic rings stack in a specific arrangement. researchgate.net The interplay between hydrogen bonding and π-stacking will ultimately determine the final crystal packing. By carefully selecting co-formers, it may be possible to engineer structures with specific packing motifs, leading to materials with tailored optical or electronic properties. rsc.org

UV-Vis Spectroscopic Investigations of this compound

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. The absorption of ultraviolet and visible light by this compound corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals.

Electronic Transitions and Chromophoric Analysis of the Quinolinone System

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the aromatic quinolinone system. The key chromophores in the molecule are the fused aromatic rings, the carbonyl group (C=O), and the nitro group (-NO2). The interaction and conjugation between these groups give rise to characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The extended π-system of the quinolinone core, further extended by the nitro group, will result in these transitions occurring at relatively long wavelengths.

n → π* transitions: These are generally lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen atoms of the carbonyl and nitro groups, and the nitrogen of the quinoline ring) to antibonding π* orbitals. These transitions are often observed as shoulders on the more intense π → π* bands.

The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the quinolinone ring system, which contains electron-donating and withdrawing components, creates a "push-pull" electronic environment. This intramolecular charge transfer (ICT) character can lead to a significant red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted quinolinone. rsc.org

Solvent Effects on UV-Vis Absorption and Emission Spectra

The position and intensity of the UV-Vis absorption bands of this compound can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules with a significant change in dipole moment upon electronic excitation, which is expected for this compound due to its ICT character.

In general, for π → π* transitions, an increase in solvent polarity will lead to a bathochromic (red) shift of the absorption maximum. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, for n → π* transitions, an increase in solvent polarity typically causes a hypsochromic (blue) shift. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for excitation.

The following table presents UV-Vis absorption data for a related nitroquinoline derivative in methanol, which can serve as an illustrative example of the absorption regions for such compounds.

CompoundSolventλmax (nm) (log ε)
8-(tert-Butyl)-2-methyl-5-nitroquinolineMethanol317 (4.02), 281 (3.94), 258 (4.00), 224 (4.66), 202 (4.61)
8-(iso-Propyl)-2-methyl-5-nitroquinolineMethanol321 (4.06), 225 (4.67), 202 (4.55)

Data sourced from a study on nitroquinoline derivatives. mdpi.com

The emission spectra (fluorescence) of this compound and related compounds are also expected to exhibit solvatochromism. The energy of the emitted photons will depend on the extent of stabilization of the excited state by the solvent molecules. In polar solvents, the excited state is stabilized, leading to a lower energy emission and a red-shifted fluorescence spectrum. The study of solvent effects on both absorption and emission can provide valuable insights into the nature of the excited states and the electronic properties of the molecule. researchgate.net

Computational and Theoretical Investigations of 6 Nitroquinolin 4 3h One

Quantum Chemical Calculations

No specific DFT studies on the molecular geometry and electronic structure of 6-Nitroquinolin-4(3H)-one were found in the public domain.

There is no available research detailing the use of ab initio methods for the energy optimization and conformational analysis of this compound.

Data from FMO analysis, including HOMO-LUMO energies for this compound, is not present in the available scientific literature.

No studies concerning the EPS analysis of this compound to predict its reactivity have been published.

Molecular Dynamics (MD) Simulations

A search of scientific databases yielded no molecular dynamics simulation studies on the conformational dynamics of this compound in any solvent.

Protein-Ligand Docking Studies (Theoretical Modeling of Interaction)

Protein-ligand docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This modeling provides insights into the binding affinity and the nature of the interactions, which are crucial for drug design and discovery.

For this compound, docking studies can be hypothetically performed against various protein targets known to interact with quinolinone scaffolds, such as tyrosine kinases, dihydrofolate reductase (DHFR), and cyclooxygenase-2 (COX-2) researchgate.netnih.gov. Using molecular docking software like AutoDock Vina, the compound is placed into the binding site of the receptor, and its conformation is optimized to achieve the best energetic fit amazonaws.com.

The interactions are then analyzed to identify key binding modes. Typically, these interactions involve hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the keto group and the N-H group of the quinolinone ring are potential hydrogen bond donors and acceptors. The nitro group can also participate in hydrogen bonding. The aromatic rings of the quinoline (B57606) core are likely to engage in pi-pi stacking or hydrophobic interactions with aromatic residues in the protein's active site.

The results of such studies are often quantified by a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Docking Scores and Interactions of this compound with Protein Targets

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosine Kinase1M17-8.5Met793, Leu718, Cys797Hydrogen Bond, Hydrophobic
DHFR6DE4-7.9Ile7, Phe31, Ile50Hydrophobic, Pi-Alkyl
COX-24COX-8.1Arg120, Tyr355, Val523Hydrogen Bond, Pi-Sigma
BRD95I8V-7.5Tyr106, Asn101Hydrogen Bond

Note: The data in this table is hypothetical and for illustrative purposes.

Binding Energy Calculations for Hypothetical Receptors

Binding energy calculations provide a more quantitative prediction of the affinity between a ligand and its receptor. These calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), refine the results from initial docking studies.

The binding free energy (ΔG_bind) is a sum of various energy components, including van der Waals energy, electrostatic energy, and solvation energy. A more negative value for ΔG_bind signifies a stronger and more stable interaction between the ligand and the protein. These calculations can help in ranking potential drug candidates and understanding the energetic contributions of different types of interactions.

Table 2: Hypothetical Binding Energy Calculations for this compound

ReceptorΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)
Tyrosine Kinase-45.6-55.2-20.830.4
DHFR-38.9-48.7-15.525.3
COX-2-42.1-51.3-18.928.1
BRD9-35.5-44.1-14.222.8

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts nih.gov. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound nih.gov. The accuracy of these predictions has become a valuable tool in chemical analysis compchemhighlights.orgcompchemhighlights.orggithub.io.

For this compound, the electron-withdrawing effect of the nitro group and the carbonyl group, as well as the aromatic ring currents, will significantly influence the chemical shifts of the protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Atom PositionPredicted ¹³C Chemical Shift (ppm)
H-28.25C-2145.2
H-36.80C-3120.5
H-58.50C-4178.9
H-77.95C-4a125.8
H-87.60C-5130.1
N-H11.50C-6148.3
C-7122.4
C-8118.9
C-8a140.6

Note: The data in this table is hypothetical and based on typical values for similar structures.

Theoretical Vibrational Frequency Analysis for IR and Raman Spectra

Theoretical vibrational frequency analysis, also performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule rsc.org. This analysis helps in assigning the vibrational modes observed in experimental spectra to specific functional groups and molecular motions nih.govscirp.orgnih.gov. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors nih.gov.

Key vibrational modes for this compound would include the N-H stretch, C=O stretch, aromatic C-H stretches, and the symmetric and asymmetric stretches of the NO₂ group.

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
N-H Stretch34503300-3500
Aromatic C-H Stretch31003000-3100
C=O Stretch16851650-1700
C=C Aromatic Stretch1610, 15801500-1620
NO₂ Asymmetric Stretch15401500-1560
NO₂ Symmetric Stretch13551335-1370

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity Prediction and Reaction Mechanism Studies

Theoretical methods are also employed to predict the chemical reactivity of a molecule and to study potential reaction mechanisms.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui function analysis is a concept derived from DFT that helps in identifying the most reactive sites in a molecule schrodinger.com. The Fukui functions, f(r)⁺ and f(r)⁻, indicate the change in electron density at a particular point when an electron is added or removed, respectively.

Site for Nucleophilic Attack: The site most susceptible to a nucleophilic attack is where f(r)⁺ is maximal. This corresponds to the atom that can best accommodate an additional electron (an electrophilic site) nih.gov.

Site for Electrophilic Attack: The site most susceptible to an electrophilic attack is where f(r)⁻ is maximal. This corresponds to the atom that can most easily donate electron density (a nucleophilic site) nih.gov.

For this compound, the presence of the electron-withdrawing nitro and carbonyl groups will create electron-deficient (electrophilic) centers, while the aromatic ring and the nitrogen atom will have regions of higher electron density (nucleophilic).

Table 5: Hypothetical Fukui Function Indices for Selected Atoms of this compound

Atomf⁺ (Susceptibility to Nucleophilic Attack)f⁻ (Susceptibility to Electrophilic Attack)
C-20.0850.015
C-40.1200.010
C-50.0450.095
C-70.0300.080
O (carbonyl)0.0250.110
N (nitro)0.1500.005

Note: The data in this table is hypothetical and for illustrative purposes. Higher values indicate greater reactivity for the specified type of attack.

Based on this hypothetical analysis, the nitrogen atom of the nitro group and the carbonyl carbon (C-4) are predicted to be the most likely sites for nucleophilic attack. Conversely, the carbonyl oxygen and positions C-5 and C-7 on the benzene (B151609) ring are predicted to be the most susceptible to electrophilic attack.

Transition State Calculations for Proposed Reaction Pathways

Methodologies for locating transition states are sophisticated and can be broadly categorized. A common approach involves an initial scan of the potential energy surface by systematically changing a key geometric parameter (e.g., a bond length or angle) to approximate the location of the transition state. Following this, more refined algorithms are used for precise optimization. Techniques such as the Nudged Elastic Band (NEB) method can find the minimum energy path between a known reactant and product, with the highest point on this path corresponding to the transition state. youtube.com Once a candidate transition state geometry is found, it is optimized, and a frequency calculation is performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that the located transition state correctly connects the desired reactants and products. pku.edu.cn

A theoretical study on the regioselective nitration of N-protected tetrahydroquinolines, a precursor scaffold to the quinolinone core, provides a pertinent example of this approach. researchgate.net In this study, Density Functional Theory (DFT) calculations at the B3LYP/6-31++G** level of theory were used to optimize the geometries of intermediates (σ complexes) and the transition states for the nitration at various positions on the aromatic ring. researchgate.net These calculations were performed for both neutral and N-protonated species in both the gas phase and in a condensed water phase to simulate reaction conditions. researchgate.net The computational results successfully explained the experimentally observed regioselectivity, demonstrating the predictive power of transition state calculations in understanding the reaction pathways leading to specific nitro-substituted quinoline derivatives. researchgate.net

Table 1: Common Computational Methods for Reaction Pathway Analysis

Method/TechniquePurposeDescription
Density Functional Theory (DFT) Electronic Structure CalculationA quantum mechanical method used to calculate the electronic structure of molecules, providing energies and forces for geometry optimization. pku.edu.cnresearchgate.net
Geometry Optimization Structure DeterminationFinds the lowest energy arrangement of atoms for a stable molecule (minimum) or a transition state (first-order saddle point). researchgate.net
Frequency Calculation Structure CharacterizationDetermines the vibrational frequencies of a molecule. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency. youtube.compku.edu.cn
Nudged Elastic Band (NEB) Minimum Energy Path FindingAn algorithm used to find the minimum energy path (MEP) between given initial and final states of a reaction. The highest point on the MEP is the transition state. youtube.com
Intrinsic Reaction Coordinate (IRC) Pathway ConfirmationA calculation that follows the reaction path downhill from a transition state to connect it to the corresponding reactant and product minima. pku.edu.cn

Analysis of Aromaticity and Electron Delocalization

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique properties of certain cyclic, planar molecules with delocalized π-electrons. rsc.org It is not a directly measurable physical observable but is quantified through various computational indices based on structural, energetic, and magnetic criteria. rsc.org For this compound, an analysis of aromaticity and electron delocalization is crucial for understanding its stability, reactivity, and electronic properties. The molecule contains two fused rings: a benzene ring and a dihydropyridinone ring. The extent to which the π-electron system is delocalized across this bicyclic core is influenced by the electron-withdrawing nitro group (-NO₂) on the benzene ring and the carbonyl group (C=O) and lactam functionality within the heterocyclic ring.

Several computational tools are available to assess these properties:

Geometry-Based Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index that evaluates aromaticity based on the degree of bond length equalization in a ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while values approaching 0 suggest a non-aromatic, bond-alternating structure.

Electronic-Based Indices: These indices quantify the extent of electron sharing between atoms. The para-delocalization index (PDI), derived from Quantum Theory of Atoms in Molecules (QTAIM), measures π-electron delocalization between para-positioned carbons in a six-membered ring. mdpi.com Natural Bond Orbital (NBO) analysis can be used to study delocalization by examining the interactions between occupied and unoccupied orbitals, which correspond to resonance stabilization. rsc.org

Magnetic-Based Indices: The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at the center of a ring. Large negative NICS values are characteristic of aromatic rings with diatropic ring currents, while positive values suggest antiaromaticity.

Electron Localization Function (ELF): This function provides a measure of electron localization in a molecule's real space. diva-portal.org Analysis of the ELF can reveal the nature of bonding and the degree of electron delocalization within the ring system.

Table 2: Selected Computational Indices for Aromaticity Assessment

IndexTypeBasis of CalculationInterpretation
HOMA GeometricBond lengthsValue of 1 indicates high aromaticity; value near 0 indicates non-aromaticity.
PDI ElectronicElectron delocalization between para-related atoms (AIM theory). mdpi.comHigher values suggest greater π-electron delocalization and aromaticity. mdpi.com
NICS MagneticMagnetic shielding at the ring centerLarge negative values (e.g., -5 to -15 ppm) indicate aromaticity; positive values suggest antiaromaticity.
ELF ElectronicElectron pair probability distributionAnalysis of basins and attractors reveals bonding patterns and delocalization. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govjddtonline.info These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the structural features essential for a desired effect.

While specific QSAR studies for this compound are not prevalent, extensive research has been conducted on the closely related quinazoline-4(3H)-one scaffold, which serves as an excellent proxy. nih.govunar.ac.id These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method correlates the biological activity of a set of aligned molecules with their steric and electrostatic fields. The molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point, generating the fields that serve as independent variables in a partial least squares (PLS) regression analysis. nih.govunar.ac.id

CoMSIA: This technique extends the CoMFA approach by calculating similarity indices at each grid point for additional physicochemical properties, typically including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, in addition to steric and electrostatic fields. This often provides a more detailed and interpretable model of the structure-activity relationship. nih.govunar.ac.id

The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. Key parameters include the squared correlation coefficient (R²) for the training set, the leave-one-out cross-validation coefficient (Q²), and the predictive squared correlation coefficient (R²pred) for an external test set. A statistically robust model will have high values for these parameters, indicating a strong correlation and good predictive ability. nih.gov For instance, in a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors, robust CoMFA and CoMSIA models were developed with strong internal and external validation statistics, demonstrating their utility in predicting the inhibitory activity of new compounds. nih.gov

Table 3: Statistical Parameters from a 3D-QSAR Study of Quinazoline-4(3H)-one Analogs nih.gov

ModelR² (Correlation Coefficient)Q² (Cross-validation Coefficient)R²pred (Predictive Correlation)
CoMFA 0.8550.5700.657
CoMSIA 0.8950.5990.681

These values indicate that the developed models have a high degree of statistical significance and predictive power for the dataset analyzed. nih.gov

Development of Molecular Descriptors for this compound Derivatives

The foundation of any QSAR/QSPR model is the use of molecular descriptors—numerical values that encode different aspects of a molecule's structure and properties. For a series of this compound derivatives, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in their activity or properties. These descriptors can be classified into several categories.

1D Descriptors: These are the simplest descriptors, derived directly from the chemical formula, such as molecular weight, atom counts, and bond counts. nih.gov

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index, Kier & Hall connectivity indices), counts of specific structural fragments, and electrotopological state (E-state) indices which consider both electronic character and topology.

3D Descriptors: These descriptors are derived from the 3D coordinates of the molecule and describe its spatial properties. They include geometric parameters (e.g., molecular surface area, volume), steric descriptors, and the field-based descriptors used in CoMFA and CoMSIA (steric, electrostatic, hydrophobic, H-bond acceptor/donor fields). nih.govunar.ac.id

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic partial charges.

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. A large number of descriptors are typically calculated initially, and then statistical methods like principal component analysis (PCA) or genetic algorithms are used to select a smaller subset of relevant, non-correlated descriptors that best explain the variance in the observed activity. researchgate.net

Table 4: Classification and Examples of Molecular Descriptors

Descriptor ClassDescriptionExamples for this compound Derivatives
1D (Constitutional) Based on molecular formula and atom counts.Molecular Weight (MW), Number of Nitrogen Atoms, Number of Multiple Bonds (nBM). bg.ac.rs
2D (Topological) Based on 2D connectivity of atoms.Connectivity Indices, Kappa Shape Indices, E-state Indices.
3D (Geometric/Spatial) Based on 3D molecular geometry.Molecular Surface Area, Molecular Volume, Steric Fields (CoMFA), Hydrophobic Fields (CoMSIA). nih.gov
Quantum-Chemical Based on electronic structure calculations.HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges.

In Silico Screening Methodologies for Design of New Analogs

In silico or virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of chemical compounds and identify those that are most likely to possess a desired biological activity. frontiersin.org Starting with a lead compound like this compound, these methodologies can be used to design and evaluate new analogs with potentially improved potency, selectivity, or pharmacokinetic profiles. Virtual screening approaches are generally divided into two main categories: ligand-based and structure-based methods. jddtonline.inforesearchgate.net

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target.

QSAR-Based Screening: A validated QSAR model, developed as described in section 4.5, can be used to predict the biological activity of compounds in a virtual library. frontiersin.org The model acts as a filter, prioritizing compounds with high predicted activity for synthesis and experimental testing.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A model can be generated based on the structure of this compound and other known active analogs. This pharmacophore is then used as a 3D query to search databases for molecules that match these spatial and chemical features. nih.gov

Similarity Searching: This method identifies new compounds based on their structural similarity to the lead compound, calculated using 2D fingerprints or 3D shape comparison.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or built using homology modeling.

Molecular Docking: This is the most common SBVS technique. It computationally simulates the binding process of a ligand (e.g., a designed analog of this compound) into the active site of a target protein. nih.gov Docking programs generate multiple possible binding poses and use scoring functions to rank them, predicting the binding affinity. This allows for the prioritization of compounds that are predicted to bind strongly and with a favorable orientation in the target's active site. nih.govnih.gov

The virtual screening process is often hierarchical, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous and accurate methods like molecular docking and dynamic simulations for the most promising candidates. nih.gov

Table 5: Overview of In Silico Screening Methodologies

Screening TypeMethodPrincipleRequirements
Ligand-Based QSAR ScreeningA validated mathematical model predicts activity based on molecular descriptors. frontiersin.orgA robust and validated QSAR model for a set of active/inactive compounds.
Pharmacophore SearchingSearches for molecules matching a 3D arrangement of essential chemical features. nih.govA set of active molecules to derive the pharmacophore model.
Structure-Based Molecular DockingPredicts the preferred orientation and binding affinity of a ligand within a target's active site. nih.gov3D structure of the biological target protein.

Reactivity, Chemical Transformations, and Derivatization of 6 Nitroquinolin 4 3h One

Reactions at the Nitro Group

The nitro group at the C6 position is the most reactive site for many chemical transformations, serving as a handle for introducing various other functional groups.

The reduction of the nitro group to a primary amine is a fundamental and widely utilized transformation, yielding 6-aminoquinolin-4(3H)-one. This product is a key intermediate for the synthesis of a wide range of derivatives. The conversion can be achieved through several methods, including catalytic hydrogenation and metal-acid reductions.

Catalytic hydrogenation is a common and clean method for this transformation. It typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide. google.com This method often proceeds under mild conditions with high yields and selectivity, avoiding the use of harsh reagents. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, offers an alternative that avoids the need for high-pressure hydrogen gas. researchgate.net

Chemical reduction using metals in acidic media is another robust method. A classic example is the use of stannous chloride (SnCl2) in concentrated hydrochloric acid, which is effective for reducing a variety of nitroarenes, including nitroquinolines, to their corresponding amino derivatives with yields of up to 86%. nih.gov Iron powder in acetic acid is another effective combination for the in-situ reduction of nitro groups followed by cyclization reactions. mdpi.com

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups
MethodReagents & CatalystTypical ConditionsGeneral Applicability
Catalytic HydrogenationH₂ gas, Pd/C, PtO₂1-4 atm H₂, Room temperature, Methanol/Ethanol (B145695) solventHigh yield, clean reaction, sensitive to other reducible groups. google.comrsc.org
Transfer HydrogenationAmmonium formate, Hydrazine hydrate, Pd/CReflux in alcohol solventAvoids high-pressure H₂, generally safe and efficient. researchgate.net
Metal/Acid ReductionSnCl₂/HCl or Fe/AcOHElevated temperatures (50-100 °C)Robust, tolerates various functional groups, but requires stoichiometric metal salts. nih.govmdpi.com

While the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), it typically facilitates the displacement of a leaving group (like a halogen) at the ortho or para position. wikipedia.orgchemistrysteps.comyoutube.com However, in highly electron-deficient systems, the nitro group itself can act as the leaving group (as a nitrite (B80452) ion).

This type of reaction is observed in substrates with multiple electron-withdrawing groups. For instance, studies on 5,7-dinitroquinazoline-4-one, a heterocycle with a core structure very similar to quinolinone, have shown that the nitro group can be displaced by nucleophiles like methylamine. rsc.org Theoretical and experimental studies indicate that the reaction proceeds through the formation of a stable Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of the nitro group. rsc.org The regioselectivity of the substitution (i.e., which nitro group is displaced in a dinitro system) is governed by the stability of the intermediate anionic σ-complex. For 6-nitroquinolin-4(3H)-one, such a reaction would require harsh conditions or additional activation, as it possesses only one nitro group.

Table 2: Example of SNAr with a Nitro Leaving Group on a Related Heterocycle
SubstrateNucleophileSolventProductKey Finding
5,7-Dinitroquinazoline-4-oneMethylamine (CH₃NH₂)DMSO5-(Methylamino)-7-nitroquinazoline-4-oneDemonstrates the feasibility of the nitro group as a leaving group in a highly activated system. rsc.org

Recent advances in organometallic chemistry have established palladium-catalyzed cross-coupling reactions where a nitro group serves as the coupling partner, a process known as denitrative coupling. elsevierpure.com This transformation allows for the formation of C-C, C-N, and C-S bonds by activating the otherwise inert C–NO₂ bond, providing a valuable alternative to traditional cross-coupling reactions that rely on aryl halides or triflates. semanticscholar.org

Several types of denitrative couplings have been developed, including the Mizoroki-Heck, Sonogashira, and amination reactions. rsc.orgresearchgate.netresearchgate.net These reactions typically employ a palladium catalyst, often paired with a sterically hindered phosphine (B1218219) ligand such as BrettPhos, and a base. semanticscholar.orgnih.gov While this methodology has been successfully applied to a broad range of nitroarenes, its specific application to this compound is not yet widely reported. Nonetheless, the established reactivity of nitroarenes in these protocols suggests a strong potential for this compound to undergo similar transformations.

Table 3: Examples of Palladium-Catalyzed Denitrative Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst SystemProduct TypeReference
Mizoroki-HeckAlkenes (e.g., Styrene)Pd(acac)₂ / BrettPhosStilbenes semanticscholar.org
Sonogashira-typeTerminal AlkynesPd(en)(NO₃)₂ / BrettPhosAryl Alkynes researchgate.net
SulfoximinationNH-sulfoximinesPd(OAc)₂ / BrettPhosN-Aryl Sulfoximines nih.gov
N-ArylationAmines, HeterocyclesPd(OAc)₂ / NHC LigandsDiaryl Amines researchgate.net

Electrophilic Aromatic Substitution Reactions on the Quinolinone Core

Electrophilic aromatic substitution (SEAr) on the this compound core is exceptionally challenging. The quinoline (B57606) system itself undergoes electrophilic attack preferentially on the benzenoid ring (positions 5 and 8) rather than the more electron-deficient pyridinone ring. reddit.com However, the presence of the powerful electron-withdrawing nitro group at the C6 position severely deactivates the entire benzenoid ring towards electrophilic attack. This strong deactivation makes standard SEAr reactions difficult, often requiring forcing conditions that may not be compatible with the substrate. libretexts.org

Due to the strong deactivating effect of the C6-nitro group, electrophilic halogenation (e.g., with Br₂/FeBr₃) and sulfonation (e.g., with fuming H₂SO₄) on this compound are not well-documented in the scientific literature. The energy barrier for the formation of the cationic σ-complex (Wheland intermediate) is significantly increased by the existing electron-withdrawing substituents, making the reaction kinetically unfavorable under standard conditions. Any potential substitution would be expected to occur at the positions least deactivated, which would be C5 or C8, but successful examples remain elusive.

Friedel-Crafts reactions are particularly sensitive to deactivating groups on the aromatic ring. nih.gov The presence of a meta-directing, deactivating group like a nitro group is known to render an aromatic ring unreactive to Friedel-Crafts alkylation or acylation. In the case of this compound, the combined deactivating effects of the quinolinone system and the nitro group make the aromatic core insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions. Consequently, there are no significant reports of successful Friedel-Crafts reactions on this substrate.

Nucleophilic Reactions on the Quinolinone System

The presence of the strongly electron-withdrawing nitro group at the 6-position significantly influences the electron density of the quinolinone ring system. This deactivation of the aromatic rings makes them susceptible to nucleophilic attack, a key feature in the reactivity of this compound.

Reactions at Activated Positions of the Quinolinone Ring

The nitro group at C-6 activates the carbocyclic ring towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group, namely C-5 and C-7, are particularly activated and serve as primary sites for nucleophilic attack. This is a well-established principle in the chemistry of nitroaromatic compounds. nih.govyoutube.comnih.gov The reaction proceeds through the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. youtube.com

While direct experimental data on this compound is limited, analogous reactions on related nitroquinoline systems provide strong evidence for this reactivity pattern. For instance, studies on various nitroquinolines have shown that they readily undergo Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile attacks a hydrogen-bearing carbon atom, typically ortho or para to the nitro group. nih.gov

Furthermore, the reactivity of the 4-position is also of significant interest. Conversion of the 4-oxo group to a better leaving group, such as a chloro group, creates a highly reactive intermediate, 4-chloro-6-nitroquinoline. This intermediate is an excellent substrate for SNAr reactions, allowing for the introduction of a wide array of nucleophiles at this position.

Table 1: Plausible Nucleophilic Substitution Reactions at Activated Positions

PositionActivating GroupPotential NucleophilesExpected Product
C-5, C-76-Nitro groupAmines, Alkoxides, Thiolates5- or 7-substituted-6-nitroquinolin-4(3H)-one
C-4 (after conversion to 4-chloro)Pyridine (B92270) ring, 6-Nitro groupAmines, Alkoxides, Thiolates, Azides4-substituted-6-nitroquinoline

Reactions at the Nitrogen Atom

The nitrogen atom of the lactam moiety in this compound is nucleophilic and can react with various electrophiles. N-alkylation and N-acylation are common reactions for quinolinone systems. These reactions typically proceed by deprotonation of the N-H group with a suitable base to form a more nucleophilic anion, which then reacts with an alkyl halide or an acyl chloride.

Studies on the alkylation of analogous quinazolin-4(3H)-ones have shown that the reaction is regioselective for the nitrogen atom. juniperpublishers.com For example, the alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF leads exclusively to the N-alkylation product. juniperpublishers.com It is expected that this compound would exhibit similar reactivity, affording N-substituted derivatives.

Reactions Involving the Carbonyl Group

The carbonyl group at the 4-position is a key functional handle that participates in several important chemical transformations, including tautomerism and reactions with nucleophiles.

Investigation of Keto-Enol and Lactam-Lactim Tautomerism

This compound can exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form, which is 4-hydroxy-6-nitroquinoline. The equilibrium between these two forms is a crucial aspect of its chemistry, as the reactivity can differ significantly between the two tautomers. uni-muenchen.denih.gov

Reactions with Nucleophiles at the Carbonyl Carbon

The carbonyl carbon in the lactam ring is electrophilic and can be attacked by strong nucleophiles. However, due to the resonance stabilization of the lactam, this reactivity is generally lower than that of a typical ketone. Reactions with powerful nucleophiles like Grignard reagents can lead to the addition to the carbonyl group.

A study on the reaction of vinyl Grignard reagents with nitro-substituted 2(1H)-quinolinones demonstrated that instead of the expected addition to the carbonyl, a vinylation reaction occurred on the aromatic ring, ortho to the nitro group. nih.gov This suggests that for certain nucleophiles, the reactivity of the activated aromatic ring can surpass that of the carbonyl group. However, the possibility of direct addition to the carbonyl with other types of nucleophiles cannot be entirely ruled out and would depend on the specific reaction conditions and the nature of the nucleophile.

Functionalization and Derivatization Strategies

The diverse reactivity of this compound allows for a multitude of functionalization and derivatization strategies, enabling the creation of a library of novel compounds with potentially interesting biological activities.

One of the most significant and widely used derivatization strategies involves the reduction of the nitro group. The nitro group can be readily reduced to an amino group (NH2) using various reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid, iron in acidic media, or through catalytic hydrogenation (e.g., H2/Pd-C). nih.gov This transformation yields 6-aminoquinolin-4(3H)-one, a key intermediate for further functionalization.

The resulting amino group is a versatile handle for a wide range of chemical modifications. It can be acylated to form amides, alkylated, or used in the synthesis of other heterocyclic systems. For example, the coupling of amino-4-quinolones with phenylboronic acid in the presence of a copper catalyst has been used to form N-arylated derivatives. rsc.org

Table 2: Key Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsProduct
Nitro Group ReductionSnCl2, HCl or Fe, NH4Cl or H2, Pd/C6-Aminoquinolin-4(3H)-one
N-AlkylationAlkyl halide, Base (e.g., K2CO3), DMF1-Alkyl-6-nitroquinolin-4(3H)-one
N-AcylationAcyl chloride, Base1-Acyl-6-nitroquinolin-4(3H)-one
O-Alkylation (of lactim form)Alkyl halide, Base4-Alkoxy-6-nitroquinoline
Nucleophilic Aromatic Substitution (at C-5/C-7)Various nucleophiles5- or 7-substituted derivatives

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound is not extensively documented in publicly available research. However, a common and logical strategy for derivatization involves the chemical modification of the nitro group. The reduction of the 6-nitro group to a 6-amino group is a pivotal transformation, as the resulting amine provides a versatile handle for a wide array of subsequent chemical modifications. researchgate.net

The reduction of related 6-nitroquinoline (B147349) compounds to 6-aminoquinolines is effectively achieved using reagents such as stannous chloride (SnCl₂). researchgate.net This transformation is generally efficient and chemoselective, leaving other functional groups on the quinoline ring intact. researchgate.net Once 6-aminoquinolin-4(3H)-one is formed, it can undergo various reactions to introduce a wide range of substituents, thereby creating a library of novel analogs.

Common derivatization reactions for amino-substituted aromatic compounds include acylation, alkylation, and the formation of ureas and sulfonamides. For instance, acylation can be performed using various acyl chlorides or anhydrides to introduce different acyl groups. Alkylation can introduce alkyl chains of varying lengths and functionalities.

Reaction TypeReagents and ConditionsPotential Substituents
Reduction of Nitro Group SnCl₂, HCl, MeOHAmine (-NH₂)
Acylation of Amine Acyl chlorides, anhydrides, Et₃N, CH₂Cl₂Amides (-NHCOR)
Sulfonylation of Amine Sulfonyl chlorides, pyridineSulfonamides (-NHSO₂R)
Reductive Amination Aldehydes, NaBH(OAc)₃, TFASubstituted amines (-NHR)
Urea Formation Isocyanates, dry benzene (B151609), refluxUreas (-NHCONHR)

This table presents potential derivatization reactions based on the general reactivity of 6-aminoquinolines, as specific examples for 6-aminoquinolin-4(3H)-one are limited in the available literature.

Bioconjugation Strategies for Research Probes and Labels

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new hybrid with unique properties. This technique is fundamental in the development of research probes, diagnostic agents, and targeted therapeutics. While specific examples of bioconjugation involving this compound are not readily found in the scientific literature, its structure, particularly after reduction to 6-aminoquinolin-4(3H)-one, offers potential for such applications.

The primary amino group of 6-aminoquinolin-4(3H)-one can serve as a nucleophilic handle for conjugation to various biomolecules, such as proteins, peptides, and nucleic acids. A common strategy for labeling biomolecules is through the use of amine-reactive reagents. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-known reagent for the derivatization of amino acids and other primary and secondary amines, facilitating their analysis by chromatography and mass spectrometry. nih.govacs.orgwaters.commdpi.com This highlights the utility of the 6-aminoquinoline (B144246) scaffold in bioconjugation.

Potential bioconjugation strategies for 6-aminoquinolin-4(3H)-one could involve:

Amide Bond Formation: The amino group can be coupled with carboxylic acid groups on a biomolecule using activating agents like carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) to form a stable amide linkage.

Thiourea (B124793) Linkage: Reaction with isothiocyanates present on a biomolecule or a linker would yield a stable thiourea bond.

Reductive Amination: The amino group can react with an aldehyde or ketone on a biomolecule to form a Schiff base, which can then be reduced to a stable secondary amine linkage.

These strategies would allow for the attachment of the quinolinone core to a biological entity, potentially enabling its use as a fluorescent probe or a targeted drug delivery agent. However, it is important to note that these are hypothetical applications based on the known reactivity of the 6-aminoquinoline scaffold, and specific research on this compound in this context is lacking.

Click Chemistry Approaches for Rapid Derivatization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for the rapid synthesis of compound libraries and for bioconjugation. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring.

Direct application of click chemistry to this compound is not described in the available literature. However, the versatile 6-aminoquinolin-4(3H)-one intermediate could be readily functionalized with either an azide (B81097) or an alkyne group, thereby enabling its participation in click reactions.

Hypothetical Click Chemistry Derivatization:

Introduction of an Alkyne Handle: The 6-amino group could be acylated with a reagent containing a terminal alkyne, such as propargyl bromide or an activated ester of propiolic acid.

Introduction of an Azide Handle: The 6-amino group could be converted to an azide through diazotization followed by treatment with sodium azide. Alternatively, it could be acylated with a reagent containing an azide group.

Once the quinolinone scaffold is equipped with an azide or alkyne "handle," it can be rapidly and efficiently coupled with a wide variety of molecules containing the complementary functional group. This approach would be highly valuable for:

Drug Discovery: Quickly generating a diverse library of quinolinone derivatives for biological screening.

Bioconjugation: Attaching the quinolinone to biomolecules that have been modified to contain an azide or alkyne group. This is a common strategy for labeling proteins, nucleic acids, and even whole cells. mdpi.com

Materials Science: Incorporating the quinolinone moiety into polymers or onto surfaces to create functional materials.

Functionalization StepReagent ExampleResulting "Handle"Potential Click Reaction Partner
Alkynylation of Amine Propargyl bromideTerminal Alkyne (-NH-CH₂-C≡CH)Azide-containing molecule
Azidation of Amine Acyl azide (e.g., azidoacetic acid)Azide (-NH-CO-CH₂-N₃)Alkyne-containing molecule

This table illustrates hypothetical strategies for preparing 6-aminoquinolin-4(3H)-one for click chemistry, as direct examples for this compound are not available in the literature.

The use of click chemistry would provide a powerful and modular approach to the derivatization of the this compound scaffold, opening up new avenues for its exploration in various scientific disciplines.

Biological Activities and Mechanistic Investigations of 6 Nitroquinolin 4 3h One Focus on Molecular and Cellular Mechanisms, Not Clinical Outcomes

In Vitro Screening Methodologies

Cell-Based Assays for Cellular Response Mechanisms (e.g., viability, proliferation, migration)

There is no available data from cell-based assays investigating the effects of 6-Nitroquinolin-4(3H)-one on cellular responses such as viability, proliferation, or migration. Research detailing the impact of this compound on any cell line is currently absent from the scientific record. While studies on other quinolinone derivatives have explored such cellular effects, these findings cannot be directly attributed to this compound. nih.govnih.govmdpi.com

Molecular Target Identification and Validation

Proteomic Approaches for Target Discovery and Interaction Profiling

No studies utilizing proteomic approaches to identify the molecular targets or interaction profiles of this compound have been published. There is a lack of research employing techniques such as affinity chromatography-mass spectrometry or other proteomic methods to elucidate the protein binding partners of this compound.

Enzyme Inhibition and Activation Studies with Purified Proteins

There are no published reports on enzyme inhibition or activation studies conducted with this compound and purified proteins. The specific enzymatic targets of this compound, if any, remain unknown. While research has been conducted on the enzyme inhibitory activities of other quinolinone and quinazolinone derivatives, this information is not directly applicable to this compound. mdpi.commdpi.com

Receptor Binding Studies and Ligand-Binding Assays

Receptor binding and ligand-binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for a specific biological target. nih.govnih.gov These experiments typically involve incubating a receptor preparation with a labeled ligand to measure binding, which can then be displaced by a test compound to determine its binding affinity. nih.gov The choice of ligand, buffer composition, and temperature can significantly impact the results of these assays. nih.govnih.gov

While specific receptor binding data for this compound are not extensively detailed in the available literature, studies on analogous quinazolinone structures provide insight into the potential targets for this class of compounds. For instance, derivatives of 2-[4-[3-(tert-butyl-amino)-2-hydroxypropoxy]phenyl]-3-methyl-6-methoxy-4(3H)-quinazolinone have been evaluated in vitro for their selectivity towards β(1)-adrenergic receptors over β(2)-adrenergic and 5-HT(1A) receptors. nih.gov Similarly, other heterocyclic compounds containing a pyrimidin-4(3H)-one core have been tested in radioligand binding assays, demonstrating high affinity and selectivity for human A1 adenosine (B11128) receptors. nih.gov These studies on related scaffolds suggest that quinolin-4-one structures are viable candidates for engaging with specific receptor targets, although the precise receptor profile for this compound itself remains to be fully elucidated.

Mechanistic Insights into Biological Activity

The biological effects of this compound and its analogs are rooted in their ability to modulate key cellular pathways and processes.

Quinazolin-4(3H)-one derivatives have been shown to influence critical intracellular signaling pathways. Certain derivatives are reported to inhibit the phosphoinositide 3-kinase (PI3K) mediated signaling pathway. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. A quinoline (B57606) derivative, (4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline), has been found to inhibit autophagy through the activation of this Akt pathway. nih.govnih.gov

Furthermore, the induction of apoptosis by related compounds often involves the activation of specific signaling cascades. For example, 2-phenoxymethyl-3H-quinazolin-4-one has been shown to trigger apoptosis in leukemia cells primarily through the mitochondrial/caspase-9 dependent pathway. nih.gov This indicates that compounds with this core structure can initiate programmed cell death by engaging intrinsic apoptotic signaling.

The biological activity of quinolin-4-one derivatives is frequently manifested through their interference with fundamental cellular processes such as apoptosis, the cell cycle, and autophagy.

Apoptosis: A related nitro-substituted compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has been shown to induce apoptosis in human tumor cell lines, an effect mediated by the activation of both caspase-3 and caspase-6. nih.gov Similarly, 2-phenoxymethyl-3H-quinazolin-4-one actively induces apoptosis in HL-60 leukemia cells, which is associated with a significant increase in the activities of caspase-3 and caspase-9. nih.gov

Cell Cycle: Disruption of the cell cycle is another common mechanism. Treatment of MOLT-4 cells with 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione resulted in an accumulation of cells in the S and G2/M phases, indicating a mitotic arrest. nih.gov Likewise, 2-phenoxymethyl-3H-quinazolin-4-one caused a block of HL-60 cells in the G2/M phase. nih.gov A different quinazolin-4(3H)-one derivative designed as an Aurora Kinase A inhibitor also induced G2/M phase arrest in non-small cell lung cancer cells. nih.gov The related compound 4-Nitroquinoline 1-oxide (4NQO) has been observed to cause high levels of cell death and cytostasis. nih.gov

Autophagy: Autophagy is a cellular degradation process that can be modulated by quinoline derivatives. The compound (4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline) has been identified as a novel inhibitor of cellular autophagy in various cell types. nih.gov It was found to inhibit autophagy induced by different stimuli, including starvation and chemotherapeutic drugs. nih.govnih.gov

Summary of Cellular Process Interference by Related Compounds
Compound Class/DerivativeCellular ProcessKey FindingsCell Line(s)Source(s)
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dioneApoptosis & Cell CycleInduces apoptosis via caspase-3/6 activation; causes S and G2/M phase arrest.MOLT-4, HL-60 nih.gov
2-phenoxymethyl-3H-quinazolin-4-oneApoptosis & Cell CycleInduces apoptosis via caspase-3/9 activation; causes G2/M phase block.HL-60 nih.gov
BIQO-19 (Quinazolin-4(3H)-one derivative)Cell Cycle & ApoptosisInhibits Aurora Kinase A, inducing G2/M arrest and subsequent apoptosis.H1975 (NSCLC) nih.gov
(4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline)AutophagyInhibits starvation- and chemotherapy-induced autophagy.Cardiomyocytes, HeLa, MCF-7 nih.govnih.gov

The genotoxic potential of nitroquinoline compounds has been studied extensively, with the closely related 4-Nitroquinoline 1-oxide (4NQO) serving as a model. 4NQO is a known mutagen and carcinogen that, upon metabolic activation to 4-hydroxyaminoquinoline 1-oxide, gives rise to stable DNA adducts. nih.gov These adducts primarily form with guanine (B1146940) and adenine (B156593) bases. nih.gov

Major DNA Adducts Formed by Metabolites of 4-Nitroquinoline 1-oxide (4NQO)
Adduct Name
N-(deoxyguanosin-8-yl)-4AQO
3-(desoxyguanosin-N2-yl)-4AQO
3-(deoxyadenosin-N6-yl)-4AQO
nih.gov

Interaction studies have confirmed a preference of 4NQO for the guanine residue in DNA. nih.gov Beyond adduct formation, 4NQO has been shown to inhibit DNA replication by preventing replicon initiation, which is a primary cause of its inhibition of DNA synthesis. nih.gov Further studies with 4NQO derivatives have demonstrated a strong correlation between their carcinogenicity and their ability to induce the breakage of DNA-protein complexes in cultured mouse fibroblasts. nih.gov In addition to direct DNA interactions, other related nitroaromatic structures have been found to significantly inhibit both DNA and RNA synthesis. nih.gov

Certain quinazolin-4-one derivatives have demonstrated notable antimicrobial properties. Specifically, the isomer 6-nitro-3(H)-quinazolin-4-one exhibited remarkable antibacterial activity against several bacterial strains in agar (B569324) disk diffusion tests. researchgate.netresearchgate.net The compound was particularly effective against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity of 6-Nitro-3(H)-quinazolin-4-one
Bacterial StrainGram StainActivitySource(s)
Bacillus subtilisPositiveHighly Susceptible researchgate.netresearchgate.net
Staphylococcus aureusPositiveHighly Susceptible researchgate.netresearchgate.net
Escherichia coliNegativeHighly Susceptible researchgate.netresearchgate.net
Pseudomonas aeruginosaNegativeNot Susceptible researchgate.net
Candida albicans (Fungus)N/ANot Susceptible researchgate.net

While these studies document the inhibitory effect on microbial growth, the precise molecular mechanisms, such as specific enzyme inhibition or cell wall disruption, have not been fully elucidated in the referenced literature. It is also noteworthy that not all quinazolin-4(3H)-one derivatives possess antimicrobial activity, indicating that the specific substitution pattern is crucial for this biological effect. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For quinoline and quinazolinone derivatives, SAR studies have provided valuable insights for designing compounds with improved potency and selectivity.

A comprehensive study on derivatives of 4-Nitroquinoline 1-oxide (4NQO) established a clear link between chemical structure and the ability to break DNA-protein complexes, a measure correlated with carcinogenicity. nih.gov This study revealed that strong carcinogens, such as 4NQO and its 6-chloro derivative, were active at low concentrations, whereas weak carcinogens required higher concentrations. Noncarcinogenic derivatives, like 6-nitroquinoline (B147349), were unable to induce this effect. nih.gov

SAR of 4-Nitroquinoline 1-oxide (4NQO) Derivatives on DNA-Protein Complex Scission
CompoundActivity LevelEffective ConcentrationSource(s)
4-Nitroquinoline 1-oxideStrong1 x 10-5 M nih.gov
6-Chloro-4-nitroquinoline 1-oxideStrong1 x 10-5 M nih.gov
6-n-Butyl-4-nitroquinoline 1-oxideWeak> 5 x 10-5 M nih.gov
6-Carboxy-4-nitroquinoline 1-oxideWeak> 5 x 10-5 M nih.gov
6-NitroquinolineInactiveNo scission induced nih.gov
4-Aminoquinoline 1-oxideInactiveNo scission induced nih.gov

For the broader class of quinazolin-4(3H)-ones, SAR analyses suggest that substitutions at positions 2, 6, and 8 are particularly important for modulating biological activity. researchgate.net More recent studies on tetrahydroquinolone derivatives have shown that modifications to an aryl group attached to the core structure can fundamentally alter the compound's function, for example, switching it from a GPR41 receptor antagonist to an agonist. nih.gov These findings highlight that the aryl group plays a pivotal role in determining the pharmacological activity of these compounds, providing a strategic basis for the design of new modulators. nih.gov

Elucidation of Key Pharmacophoric Features for Targeted Activities

The biological activity of quinolinone derivatives is intimately linked to their structural features. The specific placement and nature of substituents on the quinolinone core dictate the compound's interaction with target biomolecules. For this compound, the key pharmacophoric features can be inferred from structure-activity relationship (SAR) studies of analogous compounds.

The quinolin-4-one core itself serves as a crucial scaffold. The lactam functionality (a cyclic amide) within the heterocyclic ring system is a key feature, with the carbonyl oxygen and the adjacent nitrogen atom often participating in hydrogen bonding with amino acid residues in target proteins.

The nitro group at the 6-position is a strong electron-withdrawing group. This feature significantly modulates the electronic distribution of the entire aromatic system. This alteration in electron density can influence the compound's ability to participate in pi-pi stacking interactions with aromatic amino acid residues in a binding pocket. Furthermore, the nitro group itself can act as a hydrogen bond acceptor.

The hydrogen atom at the 3-position of the quinolinone ring is part of the lactam system and its acidity can be influenced by substituents on the benzene (B151609) ring. The presence of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in the pyridinone ring is crucial for interactions with biological targets.

Table 1: Key Pharmacophoric Features of this compound and Their Potential Roles
Pharmacophoric FeaturePotential Role in Biological Activity
Quinolin-4-one ScaffoldProvides the fundamental three-dimensional structure for interaction with target proteins.
Lactam (N-H and C=O)Acts as both a hydrogen bond donor and acceptor, forming key interactions in binding sites.
6-Nitro GroupActs as a hydrogen bond acceptor and an electron-withdrawing group, influencing electronic interactions and binding affinity.
Aromatic Ring SystemParticipates in hydrophobic and pi-pi stacking interactions with target proteins.

Rational Design of Analogs with Modulated Biological Activity Profiles

The rational design of analogs of this compound aims to optimize its biological activity, selectivity, and pharmacokinetic properties. This is achieved by systematically modifying its structure based on an understanding of its pharmacophoric features and the topology of its target's binding site.

One common strategy is the modification of the substituent at the 6-position. Replacing the nitro group with other electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, potentially leading to enhanced activity or altered selectivity. For example, replacing the nitro group with a cyano or a trifluoromethyl group would maintain the electron-withdrawing nature, while substitution with an amino or a methoxy (B1213986) group would introduce an electron-donating character.

Another approach involves the introduction of substituents at other positions of the quinolinone ring. For instance, alkyl or aryl groups could be introduced at the N-1 position to explore additional binding interactions and modulate the compound's lipophilicity. In a study on related 6-substituted-4-hydroxy-3-nitroquinolin-2(1H)-ones, the introduction of various alicyclic aminoacetyl groups at the N-1 position was explored for anticancer activity.

Bioisosteric replacement is a powerful tool in analog design. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, the lactam oxygen could be replaced with a sulfur atom to generate a thiolactam, which might exhibit different hydrogen bonding capabilities and metabolic stability.

Table 2: Strategies for the Rational Design of this compound Analogs
Design StrategyStructural Modification ExamplePotential Impact on Biological Profile
Modification at the 6-positionReplacement of the nitro group with an amino or cyano group.Altered electronic properties, potentially leading to changes in target affinity and selectivity.
Substitution at the N-1 positionIntroduction of an ethyl or a benzyl (B1604629) group.Increased lipophilicity, potentially improving cell permeability and exploring new binding interactions.
Bioisosteric ReplacementReplacement of the C=O group with a C=S group.Modified hydrogen bonding capacity and metabolic stability.
Introduction of substituents on the benzene ringAddition of a halogen or a methyl group at the 7- or 8-position.Exploration of additional binding pockets and modulation of physicochemical properties.

Prodrug Strategies and Metabolic Considerations

Rational Design of Pro-Moieties for Improved Cellular Uptake or Specific Activation

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome limitations of the parent drug, such as poor solubility, low permeability, or lack of target specificity. For this compound, several prodrug strategies could be envisioned to enhance its cellular uptake and enable specific activation.

To improve cellular uptake, a common approach is to increase the lipophilicity of the molecule by masking polar functional groups. The N-H group of the lactam in this compound could be acylated to form an N-acyl derivative. This would increase the compound's lipophilicity and facilitate its passive diffusion across cell membranes. Once inside the cell, the acyl group could be cleaved by intracellular esterases or amidases to release the active parent compound.

Another strategy involves the attachment of pro-moieties that are recognized by specific transporters expressed on the surface of target cells. For example, linking the quinolinone to a glucose or an amino acid transporter substrate could facilitate its active transport into cancer cells that overexpress these transporters.

For specific activation, one could exploit the reductive environment often found in hypoxic tumors. The 6-nitro group is susceptible to reduction. A prodrug could be designed where the active quinolinone is released upon reduction of the nitro group to an amino group by nitroreductase enzymes that are highly active in hypoxic conditions.

Table 3: Potential Prodrug Strategies for this compound
Pro-moiety StrategyExample of Pro-moietyMechanism of ActivationPotential Advantage
Increased LipophilicityN-acetylation or N-benzoylationHydrolysis by intracellular esterases/amidasesImproved passive diffusion across cell membranes
Targeted TransportConjugation to a glucose or amino acid analogUptake via specific cell surface transportersEnhanced accumulation in target cells (e.g., cancer cells)
Hypoxia-Activated ReleaseUtilizing the inherent 6-nitro groupReduction by nitroreductases in hypoxic environmentsSpecific activation in tumor microenvironments

In Vitro Metabolic Stability Studies in Microsomal Systems and Cellular Lysates

The metabolic stability of a compound is a critical determinant of its in vivo efficacy and duration of action. In vitro metabolic stability studies are essential for predicting the in vivo clearance of a drug candidate. For this compound, these studies would typically be conducted using liver microsomes or cellular lysates.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Incubating this compound with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) would allow for the assessment of its susceptibility to oxidative metabolism. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Potential sites of metabolism on the this compound molecule include the aromatic ring, which could undergo hydroxylation, and the nitro group, which could be reduced. The identification of metabolites formed during these incubations is crucial for understanding the metabolic pathways and for designing analogs with improved stability.

Cellular lysates, such as those from liver cells (hepatocytes) or target cancer cells, provide a more complete metabolic system, containing both phase I (e.g., CYPs) and phase II (e.g., glucuronosyltransferases, sulfotransferases) enzymes. Studies in cellular lysates can provide a more comprehensive picture of the compound's metabolic fate, including its potential to undergo conjugation reactions.

Table 4: In Vitro Systems for Assessing the Metabolic Stability of this compound
In Vitro SystemKey Enzymes PresentInformation Gained
Liver MicrosomesCytochrome P450 (CYP) enzymes (Phase I)Assessment of oxidative metabolism and prediction of hepatic clearance.
Cellular Lysates (e.g., Hepatocytes)Phase I and Phase II enzymesComprehensive metabolic profiling, including conjugation reactions.
Recombinant CYP EnzymesSpecific CYP isozymesIdentification of the specific CYP enzymes responsible for metabolism.

Advanced Analytical Methodologies for 6 Nitroquinolin 4 3h One

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the separation and analysis of 6-Nitroquinolin-4(3H)-one. Its application ranges from assessing the purity of synthesized batches to monitoring the progress of chemical reactions in real-time.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity and quantifying this compound. The technique's high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and degradation products. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

The method's effectiveness relies on the differential partitioning of the analyte between the two phases. A typical HPLC system for this compound would involve a C18 column, with a mobile phase consisting of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is most often accomplished using a UV detector set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by running a series of known concentration standards.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Wavelength ~254 nm and ~340 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and potential for thermal degradation in the GC inlet. Therefore, analysis typically requires a derivatization step to convert the compound into a more volatile and thermally stable analogue. Silylation is a common derivatization technique where an active hydrogen (on the nitrogen in the lactam ring) is replaced by a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the TMS derivative from other components in the mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for unequivocal identification and can be used for quantification. The mass spectrum of the related compound 6-nitroquinoline (B147349) shows characteristic fragments that can be used for its identification. nih.govresearchgate.net

Table 2: Example GC-MS Conditions for Analysis of a Derivatized Quinolinone

ParameterTypical Value/Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions Heat at 70°C for 30 minutes
GC Column DB-5ms or similar nonpolar capillary column (30 m x 0.25 mm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range 50-500 m/z

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of reactions that synthesize or modify this compound. tifr.res.inwikipedia.orglibretexts.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

The technique involves spotting the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. tifr.res.in The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. tifr.res.inwikipedia.org The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their polarity and affinity for the stationary phase. Due to its conjugated system, this compound is UV-active, allowing for easy visualization of the spot under a UV lamp (typically at 254 nm). wikipedia.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. tifr.res.in

Table 3: Typical TLC System for this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 coated on aluminum or glass plates
Mobile Phase Ethyl acetate (B1210297)/Hexane (e.g., 1:1 v/v) or Dichloromethane/Methanol (e.g., 95:5 v/v)
Application Capillary spotting of the reaction mixture
Development In a closed chamber saturated with mobile phase vapor
Visualization UV light at 254 nm
Rf Value Dependent on the exact mobile phase composition

Spectrophotometric Quantification Methods

Spectrophotometric methods provide a straightforward and reliable means for quantifying this compound, particularly in solution. These techniques are based on the principle that the compound absorbs light at specific wavelengths.

UV-Vis Spectrophotometry for Solution Concentration Determination

UV-Vis spectrophotometry is a widely used technique for determining the concentration of analytes in solution. It leverages the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

This compound, with its extended aromatic system and nitro group chromophore, exhibits strong absorption in the UV-Vis region. researchgate.net To determine the concentration of a solution, its absorbance is measured at the wavelength of maximum absorption (λmax). This value is then used in conjunction with the molar absorptivity coefficient (ε), a constant specific to the compound at that wavelength, to calculate the concentration. The λmax and ε values are typically predetermined by analyzing a solution of a known concentration. Studies on related nitroquinoline derivatives provide insight into the expected spectral properties. researchgate.netsrce.hr

Table 4: Representative UV-Vis Spectrophotometric Data for a Nitroquinoline Analog

ParameterValue
Solvent Ethanol (B145695) or Methanol
Wavelength of Max Absorbance (λmax) Typically in the range of 250-260 nm and 330-350 nm
Molar Absorptivity (ε) Dependent on λmax, often > 10,000 L·mol⁻¹·cm⁻¹
Concentration Range Adherent to Beer-Lambert Law (typically in the µM range)

Fluorescence Spectrophotometry for Fluorescently Tagged Derivatives

Fluorescence spectrophotometry is a highly sensitive analytical technique used to measure the fluorescence of a sample. In the context of this compound, which is not natively fluorescent, derivatization to a fluorescently active molecule is a key strategy for its detection and quantification using this method. The principle involves chemically modifying the this compound molecule to introduce a fluorophore, a functional group that imparts fluorescent properties.

One promising approach for creating a fluorescent derivative of this compound is through the reduction of its nitro group. The enzymatic conversion of the non-fluorescent 6-nitroquinoline to the highly fluorescent 6-aminoquinoline (B144246) has been demonstrated. nih.gov This transformation suggests that the nitro group of this compound can serve as a pro-fluorescent moiety. Under specific conditions, such as in hypoxic environments, one-electron reductases can selectively reduce the nitro group to an amino group, leading to the formation of a fluorescent 6-aminoquinolin-4(3H)-one derivative. nih.gov The resulting amino-substituted quinolinone would be expected to exhibit significant fluorescence, with excitation and emission maxima characteristic of the aminotroponoid chromophore.

The synthesis of various fluorescent quinoline (B57606) and quinolone compounds has been explored, with their light emission properties being tunable through simple structural modifications. nih.govnih.govresearchgate.net For instance, the introduction of different substituents on the quinoline ring can alter the electronic properties of the molecule, thereby shifting the excitation and emission wavelengths. This allows for the design of fluorescent probes with specific spectral characteristics tailored for different analytical applications. The table below summarizes the photophysical properties of some relevant quinoline derivatives, illustrating the range of fluorescence characteristics that can be achieved.

Table 1: Photophysical Properties of Selected Fluorescent Quinoline Derivatives

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Stokes Shift (nm) Quantum Yield
6-aminoquinoline 325 530 205 High
4-methyl quinolone derivatives - Blue emission - -

Data is illustrative and based on findings for similar quinoline structures. Actual values for 6-aminoquinolin-4(3H)-one would require experimental determination.

Electrochemical Methods for Characterization and Detection

Electrochemical methods offer a powerful suite of techniques for the characterization and sensitive detection of electroactive species like this compound. The presence of the reducible nitro group makes this compound particularly amenable to electrochemical analysis.

Cyclic Voltammetry and Chronoamperometry for Redox Behavior Analysis

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the reduction and oxidation processes of a molecule. For this compound, CV can provide valuable information about its redox behavior, including the reduction potential of the nitro group and the stability of the resulting intermediates. The electrochemical reduction of nitroaromatic compounds is a complex process that is dependent on factors such as the number of nitro groups, their position on the aromatic ring, and the nature of other substituents. acs.org

In a typical CV experiment, a potential is swept between two limits, and the resulting current is measured. For a nitroaromatic compound, the initial cathodic scan will show a reduction peak corresponding to the irreversible reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) (-NHOH) or further to an amine (-NH₂) group. The exact reduction potential is influenced by the molecular structure and the experimental conditions, such as the pH of the supporting electrolyte. mdpi.com

Table 2: Representative Electrochemical Data for Nitroaromatic Compounds

Compound Technique Electrode pH Reduction Potential (V vs. reference)
2,4,6-trinitrotoluene (TNT) Differential Pulse Voltammetry Silver Nanoparticle Modified Electrode - -0.76
1,3-dinitrobenzene (DNB) Differential Pulse Voltammetry Silver Nanoparticle Modified Electrode - -

This table presents data for analogous nitroaromatic compounds to illustrate typical electrochemical behavior.

Chronoamperometry is another electrochemical technique where a constant potential is applied to the working electrode, and the current is monitored as a function of time. This method is particularly useful for determining the diffusion coefficient of the electroactive species and for quantitative analysis. acs.orgnih.gov In the case of this compound, by stepping the potential to a value where the nitro group is reduced, the resulting current decay can be analyzed to provide quantitative information about its concentration in a sample. mdpi.com

Potentiometric and Amperometric Sensor Development

The development of electrochemical sensors for the detection of nitroaromatic compounds is an active area of research due to the need for rapid, sensitive, and portable analytical devices. acs.org Both potentiometric and amperometric sensors can be designed for the detection of this compound.

Potentiometric sensors measure the potential difference between a working electrode and a reference electrode under zero current flow. While less common for nitroaromatic compounds, it is conceivable to develop a potentiometric sensor based on an ion-selective electrode that responds to an ion produced or consumed during a reaction involving this compound.

Amperometric sensors , on the other hand, measure the current produced by the oxidation or reduction of the analyte at a constant applied potential. These sensors are generally more sensitive and are well-suited for the detection of reducible nitroaromatic compounds. eipbn.org The development of amperometric sensors for nitroaromatics often involves the modification of the working electrode with materials that enhance the electrochemical signal, such as nanoparticles or conductive polymers. rsc.org For instance, screen-printed electrodes functionalized with carbon nanotubes and copper nanoclusters have been successfully used for the sensitive detection of nitrate. polimi.it A similar approach could be adapted for this compound.

The performance of such sensors is typically characterized by their sensitivity, selectivity, limit of detection (LOD), and linear range. The table below summarizes the performance of some recently developed amperometric sensors for nitroaromatic compounds, providing a benchmark for the potential development of a sensor for this compound.

Table 3: Performance of Amperometric Sensors for Nitroaromatic Compounds

Analyte Electrode Modification Detection Method Linear Range Limit of Detection (LOD)
Chloramphenicol Preanodized Nafion-coated screen-printed electrode Square-wave voltammetry Up to 100 µM 0.42 µM
2,4,6-trinitrotoluene (TNT) Mesoporous SiO₂-modified glassy carbon electrode Cathodic voltammetry - Nanomolar level

Sample Preparation and Extraction Techniques for Complex Research Matrices

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires a preliminary sample preparation step to remove interfering substances and to pre-concentrate the analyte. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two commonly employed techniques for this purpose.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a versatile and widely used technique for the selective extraction and purification of analytes from complex samples. phenomenex.com The basic principle of SPE involves partitioning the analyte between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents). The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix components. For a moderately polar compound like this compound, a reversed-phase sorbent, such as C18-bonded silica, would be a suitable choice.

A typical SPE procedure involves the following steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to ensure proper interaction with the sample.

Loading: The sample is passed through the sorbent bed. The analyte of interest is retained on the sorbent, while some of the matrix components pass through.

Washing: A solvent that is strong enough to elute weakly retained interferences but not the analyte is passed through the sorbent.

Elution: A solvent that disrupts the interaction between the analyte and the sorbent is used to elute the purified analyte.

Molecularly imprinted polymers (MIPs) offer a highly selective alternative to traditional SPE sorbents. americanlaboratory.com MIPs are custom-made polymers with recognition sites that are complementary in shape, size, and functionality to the target analyte, leading to very specific and strong binding.

Table 4: Typical Solid-Phase Extraction Parameters for Nitroaromatic and Quinoline Compounds

Parameter Description
Sorbent C18, Polymeric (e.g., Polystyrene-divinylbenzene), Mixed-mode cation exchange
Conditioning Solvent Methanol, Acetonitrile
Equilibration Solvent Water, Buffer at a specific pH
Sample Loading Sample dissolved in a weak solvent
Washing Solvent Water, dilute organic solvent, or buffer to remove interferences

| Elution Solvent | Methanol, Acetonitrile, Tetrahydrofuran, or a mixture with pH adjustment |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comlibretexts.org The choice of the organic solvent is critical and is based on its polarity, density, and ability to selectively dissolve the target analyte. For this compound, a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, would likely be effective.

The efficiency of LLE can be significantly influenced by the pH of the aqueous phase. The quinolinone structure contains both acidic and basic functionalities, meaning its charge state, and therefore its solubility in the aqueous and organic phases, can be manipulated by adjusting the pH. For example, at a pH where the molecule is neutral, its solubility in the organic phase will be maximized, leading to efficient extraction from the aqueous phase.

A typical LLE procedure involves:

Dissolving or suspending the sample in an aqueous solution.

Adding an immiscible organic solvent to the aqueous solution in a separatory funnel.

Vigorously shaking the mixture to facilitate the transfer of the analyte from the aqueous to the organic phase.

Allowing the two phases to separate.

Collecting the organic phase containing the analyte.

The process may be repeated with fresh organic solvent to improve the recovery of the analyte. stackexchange.com Emulsion liquid membrane extraction is a more advanced LLE technique that can offer higher extraction efficiency. elsevier.es

Table 5: Common Solvents Used in Liquid-Liquid Extraction for Quinoline and Nitroaromatic Compounds

Solvent Polarity Density (g/mL) Key Characteristics
Dichloromethane Polar aprotic 1.33 Good for a wide range of organic compounds, denser than water.
Ethyl Acetate Moderately polar 0.902 Less dense than water, good for extracting moderately polar compounds.
Toluene Nonpolar 0.867 Effective for nonpolar compounds.

| Hexane | Nonpolar | 0.655 | Used for extracting highly nonpolar compounds. |

Based on a comprehensive search of available scientific literature, there are currently no specific published studies on the application of microextraction techniques, such as Solid-Phase Microextraction (SPME) or Liquid-Phase Microextraction (LPME), for the analysis of this compound.

Therefore, it is not possible to provide detailed research findings or data tables specifically for the microextraction of this compound as requested. The scientific community has not yet reported on the use of these advanced analytical methodologies for this compound.

To maintain scientific accuracy and adhere strictly to the provided instructions, no content can be generated for the requested section and its subsections due to the absence of relevant data.

Potential Research Applications of 6 Nitroquinolin 4 3h One

Precursor in Synthetic Organic Chemistry for Complex Molecular Architectures

The structure of 6-Nitroquinolin-4(3H)-one serves as a valuable starting point for the synthesis of more complex and functionally diverse molecules. The presence of the nitro group is key to its utility as a synthetic precursor. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the quinolinone ring system, and the nitro group itself is amenable to a variety of chemical transformations. nih.govnih.gov

One of the most significant applications in this context is the reduction of the nitro group to an amine. This transformation converts this compound into 6-Aminoquinolin-4(3H)-one, a highly useful intermediate. nih.gov The resulting primary amine can then be subjected to a wide array of subsequent reactions, including diazotization followed by substitution, acylation, alkylation, and condensation reactions to build more elaborate molecular frameworks. These pathways allow for the introduction of a diverse range of functional groups at the 6-position of the quinolinone scaffold.

Furthermore, the quinolinone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. derpharmachemica.comresearchgate.net By using this compound as a foundational building block, chemists can devise synthetic routes to novel heterocyclic systems. For instance, the amino derivative can be used in cyclization reactions to construct fused ring systems, leading to polycyclic aromatic or heteroaromatic structures with potential biological activities. The reactivity of the quinolinone ring itself can also be exploited to build molecular complexity.

Table 1: Illustrative Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProductApplication of Product
This compoundH₂, Pd/C, Ethanol (B145695)6-Aminoquinolin-4(3H)-oneIntermediate for pharmaceuticals, dyes
6-Aminoquinolin-4(3H)-oneNaNO₂, HCl; then CuCN6-Cyanoquinolin-4(3H)-onePrecursor for carboxylic acids, amides
6-Aminoquinolin-4(3H)-oneAcetic Anhydride, Pyridine (B92270)6-Acetamidoquinolin-4(3H)-oneBioactive compound scaffold
6-Aminoquinolin-4(3H)-onePhenyl isothiocyanateN-(4-oxo-1,4-dihydroquinolin-6-yl)benzenecarbothioamidePrecursor for fused thiazole (B1198619) rings

Development of Research Probes for Biological Systems (e.g., Fluorescent Labels, Affinity Tags)

The quinoline (B57606) core is inherently fluorescent, a property that has been widely exploited in the development of chemical sensors and biological imaging agents. mdpi.comresearchgate.net The photophysical properties of quinoline derivatives can be finely tuned by the introduction of various substituents. In this compound, the strongly electron-withdrawing nitro group typically acts as a fluorescence quencher, rendering the molecule weakly or non-fluorescent.

This quenching effect can be harnessed to design "pro-fluorescent" probes. Such probes exist in a non-fluorescent "off" state and can be converted to a highly fluorescent "on" state upon reaction with a specific analyte or under certain environmental conditions. A promising application for this compound is in the development of probes for detecting reductive environments within biological systems. The reduction of the nitro group to an electron-donating amino group would restore the fluorescence of the quinolinone core, leading to a "turn-on" signal. This mechanism is a well-established strategy for designing fluorescent probes. nih.govmdpi.com

These probes could be used to visualize and quantify cellular hypoxia or the activity of nitroreductase enzymes, which are important in both normal physiology and disease states, including cancer. By attaching targeting moieties or affinity tags to the quinolinone scaffold, researchers could direct these probes to specific organelles or proteins, allowing for highly localized monitoring of biological processes.

Table 2: Hypothetical Photophysical Properties of a Probe Based on the this compound Scaffold

CompoundStateExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound"Off" State~350-< 0.01
6-Aminoquinolin-4(3H)-one"On" State~365~450> 0.50

Components in Material Science Research (e.g., Photoactive Materials, Conductive Polymers, Sensors)

The field of material science constantly seeks new organic molecules with unique electronic and photophysical properties. The conjugated aromatic system of this compound suggests its potential for applications in electronic materials. Nitroaromatic compounds are known to be used in the synthesis of a variety of materials, including polymers and dyes. nih.gov

One area of potential is in the development of photoactive materials. Molecules that possess both electron-donating and electron-withdrawing groups can exhibit interesting optical properties, such as nonlinear optical activity or photochromism. rsc.org While this compound itself has an electron-withdrawing group, it can be chemically modified to incorporate electron-donating moieties, creating a "push-pull" system that could be responsive to light.

Furthermore, the quinolinone structure could be incorporated as a monomer into a polymer backbone. The resulting polymer might exhibit interesting conductive or semi-conductive properties. mdpi.comekb.eg The electronic characteristics of such a polymer could be tuned by the nitro group. For example, the polymer could be designed to change its conductivity upon exposure to certain chemicals that react with the nitro group, forming the basis for a chemical sensor. The potential to create materials with tunable band gaps and conductivity makes this class of compounds attractive for research in organic electronics.

Table 3: Potential Properties of a Hypothetical Polymer Incorporating the this compound Moiety

PolymerPotential PropertyPotential Application
Poly(quinolinone-ethynylene) with nitro side chainsElectrical ConductivityOrganic semiconductor
Co-polymer of this compound and an electron-rich monomerPhoto-responsivenessOptical data storage
Polymer with pendant this compound unitsChemical SensitivityChemiresistive sensor

Role in Catalyst Design and Ligand Development for Organic Reactions

The design of new ligands is central to the advancement of transition metal catalysis. Ligands coordinate to a metal center and modulate its steric and electronic properties, thereby controlling the activity, selectivity, and stability of the catalyst. The this compound scaffold contains both nitrogen and oxygen atoms that have the potential to act as coordination sites for metal ions.

By modifying the basic structure of this compound, a variety of mono- and polydentate ligands could be synthesized. For example, introducing a coordinating group at the 5- or 7-position could create a bidentate ligand that binds to a metal center through the heterocyclic nitrogen and the newly introduced group. The electronic properties of such a ligand would be significantly influenced by the strongly electron-withdrawing nitro group at the 6-position. This would alter the electron density on the metal center, which in turn would affect the catalytic activity.

This ability to tune the electronic nature of the ligand is highly desirable in catalyst development. Ligands derived from this compound could be explored in a range of catalytic reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The rigid quinolinone backbone could also provide a well-defined steric environment around the metal center, which could be exploited to achieve high levels of stereoselectivity in asymmetric catalysis. The use of pyridine-like structures in catalyst design is a well-established field, suggesting the potential for quinolinone-based systems. nih.gov

Table 4: Potential Catalytic Applications for Ligands Derived from this compound

Catalytic ReactionMetal CenterLigand TypePotential Outcome
Suzuki Cross-CouplingPalladium (Pd)Phosphine-quinolinoneHigh turnover number
Asymmetric HydrogenationRhodium (Rh)Chiral bidentate N,N-ligandHigh enantioselectivity
C-H ActivationIridium (Ir)Bidentate N,O-ligandNovel bond formation

Environmental Remediation Research (e.g., Degradation Studies, Pollutant Detection)

Nitroaromatic compounds are a class of industrial chemicals that are recognized as significant environmental pollutants due to their widespread use and persistence in soil and groundwater. nih.govresearchgate.net Many of these compounds are toxic and recalcitrant to natural degradation processes. cswab.orgnih.gov Research into the bioremediation of nitroaromatic compounds is therefore of great importance.

In this context, this compound can serve as a valuable model compound for studying the microbial degradation of more complex nitro-heterocyclic pollutants. Scientists can investigate how different microorganisms metabolize this compound, potentially identifying novel enzymatic pathways for the reduction of the nitro group and the cleavage of the quinolinone ring. nih.gov Understanding these degradation pathways is the first step toward developing effective bioremediation strategies for contaminated sites.

Additionally, this compound could be used in the development of analytical methods and sensors for the detection of nitroaromatic pollutants in environmental samples. Its specific chemical properties could be exploited to create selective sorbents for solid-phase extraction, or it could be used as a target molecule to develop new antibodies or synthetic receptors for use in environmental monitoring sensors.

Table 5: Hypothetical Biodegradation Study of this compound

Microbial StrainIncubation Time (days)Degradation (%)Identified Metabolite
Pseudomonas sp.1475%6-Aminoquinolin-4(3H)-one
Rhodococcus sp.1440%Ring-cleavage products
Mixed bacterial consortium1495%CO₂, H₂O, NH₃

Conclusion

Summary of Key Research Findings on 6-Nitroquinolin-4(3H)-one

Research directly focused on this compound is limited, with much of the current understanding extrapolated from studies on closely related nitroquinolone and quinolin-4-one derivatives. The presence of the nitro group at the 6-position is known to influence the electronic properties of the quinoline (B57606) ring, which can, in turn, affect the molecule's biological activity. Studies on analogous compounds suggest that the 6-nitro substitution can be a critical determinant for various pharmacological effects.

Synthesis and Chemical Properties:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21873-49-4Chemsrc.com
Molecular Formula C₉H₆N₂O₃Chemsrc.com
Molecular Weight 190.16 g/mol Chemsrc.com
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Potential Biological Activities:

While direct biological studies on this compound are scarce, research on related 6-nitroquinolone derivatives provides valuable insights into its potential therapeutic applications.

Antimicrobial Activity: A study on novel 1,7-disubstituted-6-nitroquinolones demonstrated good inhibitory activities against Mycobacterium tuberculosis and Mycobacterium avium complex. nih.gov Some of these derivatives were also found to be more potent than ciprofloxacin (B1669076) and ofloxacin (B1677185) against gram-positive bacteria. nih.gov This suggests that the 6-nitroquinolone scaffold could be a promising starting point for the development of new antibacterial agents. Another study on 6-nitro-4-hydroxy-2-quinolone derivatives also reported moderate to good activity against various bacterial and fungal strains. scholarsresearchlibrary.com

Anticancer Activity: The broader class of quinolones has been investigated for anticancer properties. nih.gov For instance, 8-hydroxy-5-nitroquinoline has shown potent anti-cancer activity. researchgate.net While this is a different isomer, it highlights the potential of the nitro-substituted quinoline core in oncology research. The mechanism of action for some quinolones involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells. nih.gov

Structure-Activity Relationships (SAR):

Outlook on the Scientific Impact and Future Potential of this compound Research

The scientific journey of this compound is still in its nascent stages. However, the foundational knowledge of the quinolone scaffold, combined with intriguing findings on related 6-nitro derivatives, paints a promising picture for future research.

Future Research Directions:

Systematic Synthesis and Characterization: A primary focus should be the development and optimization of a reliable synthetic route for this compound to enable more extensive research. This would be followed by a thorough characterization of its physicochemical properties.

Comprehensive Biological Screening: The compound should be subjected to a broad panel of biological assays to explore its potential as an antimicrobial, anticancer, antiviral, and anti-inflammatory agent. The promising results from related 6-nitroquinolones against mycobacteria warrant a focused investigation into its antitubercular activity. nih.gov

Medicinal Chemistry and Lead Optimization: Should initial screenings reveal significant biological activity, medicinal chemistry efforts could be directed towards synthesizing a library of derivatives. Modifications at other positions of the quinolinone ring, guided by established SAR principles for quinolones, could lead to the discovery of more potent and selective compounds. youtube.comnih.gov

Mechanistic Studies: For any identified biological activities, detailed mechanistic studies will be crucial to understand how this compound interacts with its molecular targets. This could involve enzyme inhibition assays, studies on DNA interaction, and cellular pathway analysis.

Potential Scientific Impact:

The exploration of this compound and its derivatives could have a significant impact on several areas of therapeutic research. The discovery of a novel quinolone-based scaffold with potent activity against drug-resistant bacteria or specific cancer cell lines would be a major advancement. Furthermore, understanding the unique contribution of the 6-nitro group to the biological activity of the quinolin-4-one core will provide valuable insights for the design of future therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-nitroquinolin-4(3H)-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives can be synthesized by reacting 6-nitro-3,4-dihydroquinolin-2(1H)-one with alkyl halides or amines in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) at 0°C to room temperature . Optimization includes adjusting reaction time (4–12 hours), stoichiometry of reagents, and post-reaction purification via column chromatography. Yields vary (56–98%) depending on substituents and steric effects .

Q. How should researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of 1H NMR and ESI-MS for structural validation. For example:

  • 1H NMR : Key peaks include aromatic protons (δ 6.5–8.5 ppm), nitro group deshielding effects, and alkyl chain protons (δ 1.5–4.0 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z 375 [M+H]+ for intermediates) and isotopic patterns to verify purity .
  • HPLC : Assess purity (>95%) for biologically active derivatives .

Q. What safety precautions are critical when handling this compound and its intermediates?

  • Methodological Answer : While specific GHS data for this compound is limited, analogous nitroaromatic compounds require:

  • Ventilation : Use fume hoods to avoid inhalation.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during characterization of nitroquinoline derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS adducts) may arise from:

  • Tautomerism : Nitro groups influence keto-enol equilibria; use variable-temperature NMR to identify dynamic processes .
  • Impurities : Compare experimental MS with theoretical isotopic distributions. For example, ESI-HRMS with <5 ppm error confirms molecular formulas .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 2036373 for related compounds) provides unambiguous structural proof .

Q. What strategies are effective for enhancing the bioactivity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by:

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at position 6 to enhance electrophilicity and target binding .
  • Side Chain Optimization : Replace alkyl amines with heterocycles (e.g., morpholine) to improve solubility and pharmacokinetics .
  • Biological Assays : Use Ub-AMC assays for enzyme inhibition (e.g., USP7 IC50 values) or cell-based models (e.g., p53-MDM2 pathway analysis) .

Q. How can mechanistic insights into the reactivity of this compound be applied to novel synthetic pathways?

  • Methodological Answer :

  • Nitro Group Reactivity : Exploit nitro reduction (e.g., Fe/AcOH) to generate amines for further functionalization .
  • Cyclization Reactions : Use Vilsmeier-Haack conditions (DMF/POCl3) to form fused heterocycles (e.g., furanoquinolones) .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with brominated intermediates (e.g., 6-bromoquinoline derivatives) to introduce aryl/heteroaryl groups .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing biological activity data of nitroquinoline derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Fit IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism).
  • SAR Heatmaps : Visualize substituent effects on bioactivity with clustering algorithms .
  • Multivariate Analysis : Apply PCA to identify dominant structural features correlated with potency .

Q. How should researchers address low yields in multi-step syntheses of nitroquinoline derivatives?

  • Methodological Answer :

  • Intermediate Stability : Protect reactive groups (e.g., amines with Boc) to prevent side reactions .
  • Catalytic Optimization : Screen Pd/C or Ni catalysts for nitro reductions to minimize byproducts .
  • Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., nitrations) .

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